(Z)-3-Chloro-2-pentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-chloropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKJRIDGSFPSI-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34238-52-3 | |
| Record name | 34238-52-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-3-chloro-2-pentene, a valuable chloroalkene intermediate in organic synthesis. The document details the core chemical principles, experimental considerations, and available data for the preparation of this target molecule.
Introduction
This compound is a five-carbon unsaturated alkyl halide with a chlorine atom and an ethyl group on the same side of the carbon-carbon double bond. This specific stereochemistry makes it a useful building block in various organic transformations where geometric isomerism is crucial for the desired outcome. The primary challenge in its synthesis lies in controlling both the regioselectivity and stereoselectivity of the chlorination reaction. This guide explores the most common synthetic approaches, focusing on providing practical information for laboratory applications.
Core Synthesis Methodologies
Two principal synthetic routes for this compound have been identified in the chemical literature: the hydrochlorination of 2-pentyne (B165424) and the reaction of 3-pentanone (B124093) with a chlorinating agent.
Electrophilic Addition of Hydrogen Chloride to 2-Pentyne
The most direct method for the synthesis of 3-chloro-2-pentene (B13791169) is the electrophilic addition of hydrogen chloride (HCl) to 2-pentyne. This reaction proceeds through a vinyl cation intermediate.
Reaction Pathway:
Spectroscopic Analysis of (Z)-3-Chloro-2-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound (Z)-3-Chloro-2-pentene (CAS No: 34238-52-3). Due to the limited availability of public experimental spectra for this specific isomer, this document aggregates predicted data and presents generalized experimental protocols applicable to its analysis. This guide is intended to serve as a foundational resource for researchers working with this and structurally related chloroalkenes.
Compound Identification and Physical Properties
This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1][2][3] The '(Z)' designation indicates that the higher priority substituents on each carbon of the double bond (the chlorine and the ethyl group) are on the same side of the double bond. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | PubChem[3], LookChem[1] |
| Molecular Weight | 104.58 g/mol | PubChem[3] |
| CAS Number | 34238-52-3 | LookChem[1] |
| Boiling Point (estimated) | 103.83°C | LookChem[1] |
| Density (at 25°C) | 0.906 g/mL | LookChem[1] |
| Refractive Index | 1.4230 | LookChem[1] |
| Flash Point | -4°C | LookChem[1] |
| Exact Mass | 104.0392780 Da | LookChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Predicted chemical shifts for the protons in this compound would be expected in the following regions:
-
Vinylic Proton (=CH-): 5.0-6.0 ppm
-
Allylic Protons (-CH₂-): 2.0-2.5 ppm
-
Methyl Protons (=C-CH₃): 1.6-2.0 ppm
-
Ethyl Protons (-CH₂-CH₃): 1.0-1.3 ppm (triplet) and 2.0-2.5 ppm (quartet)
¹³C NMR: Predicted chemical shifts for the carbons are:
-
Vinylic Carbons (=C-Cl and =C-H): 120-140 ppm
-
Allylic Carbon (-CH₂-): 25-35 ppm
-
Methyl Carbon (=C-CH₃): 15-25 ppm
-
Ethyl Carbon (-CH₂-CH₃): 10-20 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for an alkene and a carbon-chlorine bond.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch | 1640-1680 | Medium |
| =C-H Stretch | 3000-3100 | Medium |
| C-H Stretch (Alkyl) | 2850-2960 | Strong |
| C-Cl Stretch | 600-800 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[4] This results in an M+2 peak that is about one-third the intensity of the M⁺ peak.[5] Predicted m/z values for some possible adducts are provided in Table 3.[6]
| Adduct | Predicted m/z |
| [M]⁺ | 104.03873 |
| [M+H]⁺ | 105.04655 |
| [M+Na]⁺ | 127.02849 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile halogenated alkene like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7] The solution should be homogeneous and free of any solid particles.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Processing: Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct injection or, more commonly, gas chromatography (GC) is used for sample introduction.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, typically using an energy of 70 eV.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown compound, such as this compound.
Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.
Conclusion
While experimental spectroscopic data for this compound are not widely available, this guide provides a summary of its known physical properties and predicted spectral characteristics. The generalized experimental protocols and the logical workflow for spectroscopic analysis offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis when working with this or similar halogenated alkenes. Further experimental work is required to populate the public databases with the actual spectra of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. PubChemLite - this compound (C5H9Cl) [pubchemlite.lcsb.uni.lu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Chloro-2-pentene is a chlorinated alkene of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity. The information is presented to support its application in research and development, particularly in the context of fine chemical synthesis and as a model substrate for studying reaction mechanisms.
Chemical and Physical Properties
This compound, with the CAS number 34238-52-3, is a volatile and flammable liquid.[1][2] Its core structure consists of a five-carbon chain with a double bond at the second carbon and a chlorine atom at the third carbon, with the substituents arranged in a Z (zusammen) configuration.[1][3]
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | [4] |
| Molecular Weight | 104.58 g/mol | [2] |
| Canonical SMILES | CCC(=CC)Cl | [4] |
| InChI Key | VSQKJRIDGSFPSI-HYXAFXHYSA-N | [5] |
| CAS Number | 34238-52-3 | [2] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 103.8 °C (estimated) | [4] |
| Density | 0.906 g/mL at 25 °C | [4] |
| Refractive Index | 1.423 | [4] |
Synthesis of this compound
The stereoselective synthesis of this compound can be approached through several methodologies, primarily involving the manipulation of alkynes or ketones.
Synthesis from 2-Pentyne (B165424) (Conceptual Protocol)
Reaction Scheme:
Caption: Conceptual synthetic pathway from 2-pentyne.
Experimental Protocol (General Approach):
-
Hydrozirconation: To a solution of Schwartz's reagent (Cp₂ZrHCl) in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), 2-pentyne is added dropwise at room temperature. The reaction mixture is stirred for a specified period to allow for the formation of the vinylzirconium intermediate.
-
Chlorination: The resulting solution containing the vinylzirconium intermediate is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to stereoselectively replace the zirconium moiety with a chlorine atom, yielding this compound.
-
Workup and Purification: The reaction is quenched with an appropriate aqueous solution, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Synthesis from 3-Pentanone (B124093) (Conceptual Protocol)
Another common method for the synthesis of vinyl chlorides is the reaction of ketones with phosphorus pentachloride (PCl₅).
Reaction Scheme:
Caption: Synthesis of this compound from 3-pentanone.
Experimental Protocol (General Approach):
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, 3-pentanone is dissolved in an inert solvent like carbon tetrachloride.
-
Reagent Addition: Phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction Progression: After the addition is complete, the mixture is heated to reflux for a period to ensure complete reaction. The reaction produces phosphoryl chloride (POCl₃) as a byproduct.
-
Workup and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice to decompose the excess PCl₅ and POCl₃. The organic layer is separated, washed with a dilute base solution (e.g., sodium bicarbonate) and then with water, and dried over a suitable drying agent. The final product is isolated by fractional distillation. It is important to note that this reaction may produce a mixture of (Z) and (E) isomers, and the stereoselectivity may not be high.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of the stereochemistry of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
CH₃ (C1): A doublet, shifted downfield due to the adjacent double bond.
-
CH (C2): A quartet, coupled to the protons of the C1 methyl group. The chemical shift of this vinylic proton is diagnostic for the stereochemistry.
-
CH₂ (C4): A quartet, coupled to the protons of the C5 methyl group.
-
CH₃ (C5): A triplet, coupled to the protons of the C4 methylene (B1212753) group.
¹³C NMR (Predicted):
The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbons of the double bond (C2 and C3) would appear in the downfield region typical for sp² hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1650 | C=C stretch | Alkene |
| ~850-550 | C-Cl stretch | Alkyl halide |
Chemical Reactivity: Electrophilic Addition
The double bond in this compound is susceptible to electrophilic attack.[1] The reaction with hydrogen halides, such as HCl, proceeds via a carbocation intermediate.[6][7]
Mechanism of Electrophilic Addition of HCl:
References
- 1. This compound | 34238-52-3 | Benchchem [benchchem.com]
- 2. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. PubChemLite - this compound (C5H9Cl) [pubchemlite.lcsb.uni.lu]
- 6. gauthmath.com [gauthmath.com]
- 7. chem.libretexts.org [chem.libretexts.org]
(Z)-3-Chloro-2-pentene CAS number 34238-52-3
An In-Depth Technical Guide to (Z)-3-Chloro-2-pentene CAS Number: 34238-52-3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a halogenated alkene of interest in synthetic organic chemistry. It serves as a valuable model system for studying the reactivity of vinylic halides and as a potential intermediate in more complex molecular syntheses. This guide consolidates available physicochemical data, safety information, and synthetic and reactive methodologies.
Chemical Identity and Properties
This compound is a five-carbon alkene with a chlorine atom and an ethyl group on one carbon of the double bond, and a methyl group on the other, with the chloro and methyl groups in a cis or Z configuration.
Table 1: Chemical Identifiers and Basic Properties [1][2][3]
| Identifier | Value |
|---|---|
| IUPAC Name | (Z)-3-chloropent-2-ene |
| CAS Number | 34238-52-3 |
| Molecular Formula | C₅H₉Cl |
| Molecular Weight | 104.58 g/mol |
| Canonical SMILES | CCC(=CC)Cl |
| Isomeric SMILES | CC/C(=C\C)/Cl |
| InChIKey | VSQKJRIDGSFPSI-HYXAFXHYSA-N |
| Synonyms | (Z)-3-chloropent-2-ene, 2-Pentene, 3-chloro-, (Z)- |
Table 2: Physicochemical Properties [1]
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 103.8 °C | Estimated |
| Density | 0.906 g/mL at 25 °C | |
| Refractive Index | 1.423 | |
| Flash Point | -4 °C | |
| LogP | 2.54 | A measure of lipophilicity |
| Exact Mass | 104.0392780 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 0 |
| Rotatable Bonds | 1 | |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) Note: These are estimated values based on known substituent effects on alkene chemical shifts. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| C1-H₃ | ~1.70 | ~15 | Doublet (coupled to C2-H) |
| C2-H | ~5.60 | ~120 | Quartet (coupled to C1-H₃) |
| C3 | N/A | ~135 | Vinylic carbon bearing Cl |
| C4-H₂ | ~2.50 | ~30 | Quartet (coupled to C5-H₃) |
| C5-H₃ | ~1.10 | ~12 | Triplet (coupled to C4-H₂) |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C=C double bond stretch around 1650-1670 cm⁻¹ and C-Cl stretch in the 600-800 cm⁻¹ region. Peaks corresponding to sp² C-H stretch will appear just above 3000 cm⁻¹, while sp³ C-H stretches will be just below 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 104 and a characteristic M+2 peak at m/z 106 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
This compound is primarily synthesized from the corresponding ketone. Its reactivity is dominated by the electron-rich double bond and the vinylic chloride functionality.
Synthesis
The most direct synthesis route involves the reaction of 3-pentanone (B124093) with a chlorinating agent like phosphorus pentachloride (PCl₅). This reaction converts the carbonyl group into a gem-dichloride, which then eliminates HCl. The stereochemistry of the resulting alkene can be influenced by reaction conditions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis (Representative)
Disclaimer: The following is a representative protocol based on the general reaction of ketones with PCl₅ and has not been optimized for this specific substrate.[4]
-
Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). The apparatus is flame-dried and maintained under a nitrogen atmosphere.
-
Reagents: The flask is charged with phosphorus pentachloride (e.g., 0.12 mol) and a dry, non-polar solvent such as carbon tetrachloride (100 mL).
-
Reaction: The mixture is cooled in an ice bath. 3-Pentanone (e.g., 0.10 mol) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess PCl₅ and phosphorus oxychloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to separate the (Z) and (E) isomers.
Reactivity
As a vinylic halide, this compound is a model for studying electrophilic addition reactions. The regioselectivity of the addition is governed by the stability of the intermediate carbocation (Markovnikov's rule).[5]
Caption: Mechanism of electrophilic addition to this compound.
Experimental Protocol: Electrophilic Addition (Representative)
Disclaimer: This is a general protocol for the hydrobromination of an alkene.
-
Setup: this compound (e.g., 10 mmol) is dissolved in a suitable solvent like dichloromethane (B109758) or acetic acid in a round-bottom flask.
-
Reaction: The solution is cooled to 0 °C. A solution of HBr in acetic acid (e.g., 33 wt. %, 1.1 equivalents) is added dropwise with stirring.
-
Reaction Progression: The reaction is monitored by thin-layer chromatography (TLC). It is typically complete within 1-2 hours at 0 °C to room temperature.
-
Work-up: The reaction mixture is diluted with water and extracted with diethyl ether.
-
Purification: The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Applications in Research and Drug Development
While specific applications of this compound in the synthesis of marketed drugs are not widely documented, chloroalkenes are a recognized class of important synthetic intermediates.[6] They are utilized in:
-
Cross-Coupling Reactions: The vinylic chloride can participate in metal-catalyzed reactions (e.g., Suzuki, Heck, Stille couplings) to form new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.
-
Peptidomimetics: Chloroalkene dipeptide isosteres have been synthesized and incorporated into peptide-like molecules to enhance stability and biological activity.[6]
-
Mechanistic Studies: Due to its defined stereochemistry, this compound is an excellent substrate for studying the mechanisms of vinylic substitution and elimination reactions, providing insights into reaction kinetics and intermediates.
Its utility is primarily as a research chemical and a building block for more complex syntheses rather than as a direct therapeutic agent.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard and Safety Information [1][3]
| Category | Information |
|---|---|
| Pictograms | Danger |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed. |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P403+P235: Store in a well-ventilated place. Keep cool. |
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources. Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents [patents.google.com]
- 6. This compound | 34238-52-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Chloro-2-pentene is a halogenated alkene of interest in synthetic organic chemistry. Its defined stereochemistry and reactive centers make it a potential building block for more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and predicted spectroscopic data for its characterization. The information is intended to support researchers in the fields of chemical synthesis, materials science, and drug development.
Molecular Structure and Properties
This compound, with the molecular formula C₅H₉Cl, is a chlorinated derivative of pentene. The "(Z)" designation in its nomenclature refers to the stereochemistry at the C2-C3 double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group on C3 and the methyl group on C2 are on the same side of the double bond.
Below is a visualization of the molecular structure of this compound.
Caption: 2D representation of the this compound molecule.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | [1][2][3][4][5] |
| Molecular Weight | 104.58 g/mol | [1][2][3][4][5] |
| CAS Number | 34238-52-3 | [1][3][4][5] |
| Boiling Point (estimated) | 103.8 °C | [1] |
| Density (at 25°C) | 0.906 g/mL | [1] |
| XLogP3 | 2.5 | [1] |
Experimental Protocols
Stereoselective Synthesis of this compound
A plausible method for the synthesis of 3-chloro-2-pentene (B13791169) involves the reaction of 3-pentanone (B124093) with phosphorus pentachloride (PCl₅). Achieving high (Z)-stereoselectivity can be challenging and may depend on reaction conditions. The following is a proposed experimental protocol based on known transformations of ketones to vinyl chlorides.
Reaction Scheme:
CH₃CH₂C(=O)CH₂CH₃ + PCl₅ → (Z)-CH₃CH=C(Cl)CH₂CH₃ + POCl₃ + HCl
Materials:
-
3-Pentanone (diethyl ketone)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with phosphorus pentachloride (1.1 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Ketone: A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of PCl₅ over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the unreacted PCl₅ and the acidic byproducts.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of (Z)- and (E)-isomers, is purified by fractional distillation to isolate the this compound. The stereoisomeric ratio should be determined by GC or ¹H NMR spectroscopy.
The following diagram outlines the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on its structure and known spectroscopic trends for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 5.8 | Quartet (q) | 1H | Vinylic H (C2-H) |
| ~ 2.2 - 2.5 | Quartet (q) | 2H | Methylene H (C4-H₂) |
| ~ 1.6 - 1.8 | Doublet (d) | 3H | Methyl H (C1-H₃) |
| ~ 1.0 - 1.2 | Triplet (t) | 3H | Methyl H (C5-H₃) |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C3 (C-Cl) |
| ~ 120 - 125 | C2 (=CH) |
| ~ 30 - 35 | C4 (-CH₂-) |
| ~ 20 - 25 | C1 (-CH₃) |
| ~ 12 - 15 | C5 (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of the alkyl groups, and the C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3000 | Medium | =C-H Stretch |
| ~ 2980 - 2850 | Strong | C-H Stretch (sp³) |
| ~ 1660 - 1640 | Medium | C=C Stretch |
| ~ 1460 - 1440 | Medium | C-H Bend (CH₂) |
| ~ 1380 - 1370 | Medium | C-H Bend (CH₃) |
| ~ 800 - 600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
| m/z | Ion | Fragmentation |
| 104/106 | [C₅H₉Cl]⁺ | Molecular Ion (M⁺) |
| 89/91 | [C₄H₆Cl]⁺ | Loss of CH₃ |
| 69 | [C₅H₉]⁺ | Loss of Cl |
| 69 | [C₄H₅]⁺ | Loss of HCl |
| 41 | [C₃H₅]⁺ | Allylic cation |
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for product characterization.
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, and a plausible synthetic route for this compound. The predicted spectroscopic data serves as a valuable reference for its characterization. The provided information is intended to facilitate further research and application of this compound in various fields of chemistry. It is important to note that the experimental protocol and spectroscopic data are predictive and should be further validated through experimental work.
References
In-Depth Technical Guide to the Physical Properties of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (Z)-3-Chloro-2-pentene, a halogenated alkene of interest in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.
Core Physical Properties
This compound is a chlorinated hydrocarbon with the molecular formula C₅H₉Cl.[1][2][3] The "Z" designation in its nomenclature indicates that the higher priority substituents on each carbon of the double bond are on the same side of the double bond (cis configuration). For drug development professionals, understanding the physicochemical properties of such molecules is crucial for predicting their behavior in biological systems and for designing synthetic routes.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound based on available data. It is important to note that some of these values are estimated and should be used as a reference with this consideration.
| Physical Property | Value | Source |
| Molecular Formula | C₅H₉Cl | [1][2][3] |
| Molecular Weight | 104.58 g/mol | [2] |
| Boiling Point | 103.83°C (estimate) | [1] |
| Density | 0.906 g/mL at 25°C | [1] |
| Refractive Index | 1.4230 | [1] |
| Flash Point | -4°C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | [1][2] |
| Exact Mass | 104.0392780 u | [1][2] |
Experimental Methodologies: A General Approach
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, a general workflow for characterizing a novel or uncharacterized liquid chemical compound is presented below. This workflow outlines the standard procedures that would be employed by researchers to obtain the data presented in the table above.
General Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical sequence for the experimental determination of the key physical properties of a liquid chemical compound like this compound.
Caption: A generalized workflow for the experimental characterization of a liquid chemical's physical properties.
Detailed Methodologies:
-
Synthesis and Purification: The synthesis of this compound would likely involve the chlorination of a suitable pentene or pentenol precursor, followed by purification techniques such as fractional distillation to isolate the desired isomer. The purity of the final product is critical for accurate physical property measurements and is typically confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Density Measurement: The density of the purified liquid would be determined using a calibrated pycnometer or a digital densitometer at a controlled temperature, typically 25°C.
-
Refractive Index Measurement: A refractometer, such as an Abbé refractometer, would be used to measure the refractive index of the liquid, which is a measure of how much the path of light is bent, or refracted, when it enters the substance. This is also performed at a specific temperature.
-
Boiling Point Determination: The boiling point would be measured at a defined atmospheric pressure using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Melting/Freezing Point Determination: For substances that are liquid at room temperature, the freezing point would be determined by slowly cooling a sample and recording the temperature at which the substance solidifies (the plateau in the cooling curve).
-
Solubility Testing: The solubility would be assessed by systematically dissolving the compound in a range of standard solvents (e.g., water, ethanol, acetone, hexane) at a given temperature to determine its miscibility and solubility limits.
This guide provides a foundational understanding of the physical properties of this compound for its application in scientific research and development. The provided data and general methodologies serve as a starting point for further investigation and utilization of this compound.
References
Synthesis of (Z)-3-Chloro-2-pentene from 3-Pentanone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for preparing (Z)-3-chloro-2-pentene from 3-pentanone (B124093). The synthesis is a two-step process involving an intermediate, 3,3-dichloropentane. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this transformation, tailored for professionals in chemical research and drug development.
Executive Summary
The conversion of 3-pentanone to this compound is achieved through a sequential chlorination and stereoselective dehydrochlorination. The initial step involves the reaction of 3-pentanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield the gem-dihalide intermediate, 3,3-dichloropentane. The subsequent and critical step is a base-induced E2 elimination of hydrogen chloride from 3,3-dichloropentane. The stereochemical outcome of this elimination, favoring the desired (Z)-isomer, is highly dependent on the choice of base and reaction conditions. The use of sterically hindered bases is paramount in achieving Z-selectivity.
Reaction Pathway
The overall transformation can be visualized as a two-step sequence. The first step is the conversion of the carbonyl group of 3-pentanone into a gem-dichloro group. The second step is the elimination of one equivalent of hydrogen chloride to form the vinyl chloride.
Stereoselective Synthesis of (Z)-3-Chloro-2-pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of (Z)-3-chloro-2-pentene, a valuable synthetic intermediate. The document details the most effective synthetic strategies, providing in-depth experimental protocols, quantitative data analysis, and mechanistic visualizations to facilitate its application in research and development.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of complex molecules where the stereochemistry of the double bond is crucial. The development of stereoselective methods for its synthesis is of significant interest to the chemical and pharmaceutical industries. This guide focuses on the most promising and stereocontrolled routes to obtain the desired (Z)-isomer with high purity.
Recommended Synthetic Route: Palladium-Catalyzed Anti-Hydrochlorination of 2-Pentyne
The most effective and stereoselective method for the synthesis of this compound is the palladium(II)-catalyzed anti-hydrochlorination of 2-pentyne. This approach offers high Z-selectivity due to the anti-addition of hydrogen and chlorine across the alkyne triple bond.[1][2][3]
The reaction utilizes a palladium(II) acetate (B1210297) catalyst and an in situ source of hydrogen chloride.[1][2] For unsymmetrical internal alkynes, a removable directing group is often employed to control regioselectivity; however, for a symmetrical alkyne like 2-pentyne, this is not a concern.[1][3]
Reaction Mechanism
The proposed mechanism involves the anti-chloropalladation of the alkyne, followed by protodepalladation to yield the (Z)-alkenyl chloride.
References
Reactivity of (Z)-3-Chloro-2-pentene
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-chloro-2-pentene is a vinyl halide of interest for studying the influence of stereochemistry on chemical reactivity. This technical guide provides a comprehensive analysis of its core reactivity, focusing on reactions at the carbon-chlorine bond and the carbon-carbon double bond. Due to the limited availability of specific experimental literature for this compound, this document leverages established principles of organic chemistry to predict its behavior in nucleophilic substitution, elimination, and electrophilic addition reactions. Detailed reaction mechanisms are illustrated, and representative experimental protocols are provided as practical examples for laboratory application.
Introduction and Physicochemical Properties
This compound is an organochlorine compound featuring a chlorine atom attached to an sp²-hybridized carbon, classifying it as a vinylic halide. The '(Z)' designation indicates that the higher priority groups on each side of the double bond (the chlorine and the adjacent methyl group) are on the same side. This defined stereochemistry makes it an excellent substrate for mechanistic studies in organic synthesis.
The reactivity of this compound is primarily dictated by two functional sites: the vinylic carbon-chlorine bond and the electron-rich π-system of the alkene. Understanding the interplay and competition between reaction pathways at these sites is crucial for its application as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-3-chloropent-2-ene | [1] |
| CAS Number | 34238-52-3 | [1][2] |
| Molecular Formula | C₅H₉Cl | [1][3] |
| Molecular Weight | 104.58 g/mol | [1][3] |
| Boiling Point | ~103.8 °C (estimate) | [2] |
| Density | ~0.906 g/mL at 25°C | [2] |
| Canonical SMILES | CCC(=C/C)Cl | [2] |
| InChIKey | VSQKJRIDGSFPSI-HYXAFXHYSA-N | [3][4] |
Core Reactivity Profile
The reactivity of this compound can be divided into two main categories: reactions involving the C-Cl bond and reactions involving the C=C double bond.
Reactions at the Vinylic C-Cl Bond
The direct substitution or elimination of the chlorine atom is challenging compared to its saturated (alkyl halide) counterparts.
Nucleophilic substitution reactions via standard Sₙ1 or Sₙ2 mechanisms are generally considered difficult for vinylic halides.[5][6]
-
Sₙ2 Infeasibility: The Sₙ2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the electron density of the double bond and the molecule's planar geometry at the sp² center.
-
Sₙ1 Infeasibility: The Sₙ1 mechanism would require the formation of a highly unstable vinylic carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable, making this pathway kinetically prohibitive under standard conditions.
In the presence of a strong, non-nucleophilic base, this compound is expected to undergo an elimination reaction to form an alkyne.[7] The most plausible pathway is an E2 mechanism, where a proton is abstracted from the adjacent carbon (C4), and the chloride ion is eliminated simultaneously to form a triple bond.
References
- 1. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C5H9Cl) [pubchemlite.lcsb.uni.lu]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Elimination from Vinylic Halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Safety and Handling of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for (Z)-3-Chloro-2-pentene, a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related vinyl halides, particularly regarding potential health effects. All personnel handling this substance must be thoroughly trained in the procedures outlined herein and have a complete understanding of its potential hazards.
Chemical and Physical Properties
Proper safety measures are predicated on a clear understanding of the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a liquid at room temperature | Inferred from boiling point |
| Boiling Point | 103.83 °C (estimate) | [2] |
| Density | 0.906 g/mL at 25 °C | [2] |
| Flash Point | -4 °C | [2] |
| logP (Octanol/Water Partition Coefficient) | 2.539 | [2] |
| CAS Number | 34238-52-3 | [1][2] |
| IUPAC Name | (2Z)-3-chloropent-2-ene | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
(Source: Aggregated GHS information from ECHA C&L Inventory)[1]
Primary Hazards:
-
Flammability: The low flash point indicates that this substance can be easily ignited at room temperature. Vapors may form explosive mixtures with air.
-
Acute Toxicity: Harmful if ingested.
-
Potential Carcinogenicity: While specific data for this compound is unavailable, it belongs to the class of vinyl halides. Vinyl chloride, a related compound, is a known human carcinogen, causing rare cancers such as hepatic angiosarcoma.[3][4][5] The metabolism of vinyl halides to reactive epoxides is a key step in their carcinogenic mechanism.[6] Therefore, this compound should be handled as a potential carcinogen.
Experimental Protocols
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following protocols are based on best practices for handling flammable and potentially carcinogenic chlorinated hydrocarbons.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any experiment. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Safe Handling and Storage
Workflow for Safe Handling:
References
- 1. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Vinyl Halides (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Methodological & Application
Application Notes and Protocols for (Z)-3-Chloro-2-pentene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Z)-3-chloro-2-pentene as a substrate in Suzuki-Miyaura cross-coupling reactions. This document offers detailed protocols, expected outcomes, and troubleshooting guidance to facilitate the synthesis of complex organic molecules. Vinyl chlorides, such as this compound, are often more challenging substrates compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. However, with the appropriate choice of catalyst, ligand, and reaction conditions, they serve as valuable building blocks in organic synthesis.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. The use of less reactive but more cost-effective vinyl chlorides is of significant interest in both academic and industrial research.
This compound is a readily available vinyl chloride that can be employed to introduce a pentenyl moiety into a target molecule. Successful coupling of this substrate requires careful optimization of the catalytic system to overcome the high activation barrier of the oxidative addition step. Modern palladium precatalysts, particularly those bearing bulky and electron-rich phosphine (B1218219) ligands, have shown great efficacy in this regard.
Catalytic System and Reaction Principles
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. For a vinyl chloride like this compound, the initial oxidative addition of the C-Cl bond to a Pd(0) complex is often the rate-limiting step.
To facilitate this challenging step, highly active palladium catalysts are required. Catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective for the Suzuki coupling of unactivated vinyl chlorides.[3] These ligands stabilize the palladium center and promote the oxidative addition process.
A strong base is also crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) intermediate.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%)
-
Base (e.g., K3PO4, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe to the reaction flask.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Data Presentation
The following table summarizes representative, albeit hypothetical, quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical yields for Suzuki couplings of challenging vinyl chlorides and are intended for illustrative purposes.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K3PO4 | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | K3PO4 | Toluene | 100 | 12 | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | 3 | Cs2CO3 | 1,4-Dioxane | 110 | 18 | 75 |
| 4 | 3-Thienylboronic acid | 2.5 | K3PO4 | Toluene | 100 | 16 | 82 |
| 5 | 2-Naphthylboronic acid | 2 | K3PO4 | Toluene | 100 | 14 | 80 |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a true inert atmosphere was maintained. Use a fresh bottle of precatalyst. |
| Insufficiently strong base | Switch to a stronger base such as Cs2CO3 or K3PO4. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of Boronic Acid | Presence of water; high temperature | Use anhydrous solvent and reagents. Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed before heating. |
| Retention of (Z)-Stereochemistry | Isomerization of the vinyl chloride | While Suzuki couplings with vinyl halides generally proceed with retention of stereochemistry, some isomerization can occur. Analysis of the product mixture by NMR or GC can confirm the stereochemical outcome. |
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable synthetic partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of a diverse range of complex molecules.
References
Application Note: Stereoselective Formation of (Z)-Pent-2-en-3-ylmagnesium Chloride from (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the preparation of the vinyl Grignard reagent, (Z)-pent-2-en-3-ylmagnesium chloride, from its corresponding vinyl halide, (Z)-3-chloro-2-pentene. Vinyl Grignard reagents are pivotal intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. Their application is particularly significant in the pharmaceutical industry for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive protocol for the synthesis, including considerations for maintaining stereochemical integrity, and outlines potential applications in drug development.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles used extensively in organic chemistry for the formation of carbon-carbon bonds.[2][3] The synthesis of Grignard reagents from vinyl halides presents unique challenges and opportunities compared to their saturated alkyl halide counterparts. The reactivity of the carbon-halogen bond in vinyl systems is influenced by the sp2 hybridization of the carbon atom, making them generally less reactive.[4]
A critical aspect of the formation of Grignard reagents from substituted vinyl halides, such as this compound, is the stereochemistry of the resulting organometallic compound. The retention or inversion of the double bond geometry during the reaction is a key consideration for stereoselective synthesis. While the mechanism of Grignard reagent formation is complex and can involve radical intermediates, studies have shown that under carefully controlled conditions, the reaction can proceed with a high degree of stereochemical retention.[1][5]
The resulting (Z)-pent-2-en-3-ylmagnesium chloride is a valuable synthon. Its vinylmetallic nature allows for participation in various coupling reactions and nucleophilic additions to carbonyls, epoxides, and other electrophilic species, providing access to a diverse range of functionalized molecules with defined stereochemistry.[6][7]
Reaction Pathway
The formation of (Z)-pent-2-en-3-ylmagnesium chloride proceeds via the insertion of magnesium into the carbon-chlorine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent.
Caption: Formation of the Grignard reagent.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of vinyl Grignard reagents.[8][9] Researchers should exercise caution and adhere to all laboratory safety guidelines.
Materials:
-
Magnesium turnings
-
Iodine (for activation)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for washing)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas. The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the vinyl chloride solution to the magnesium suspension. The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion and Quantification: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The concentration of the Grignard reagent can be determined by titration methods, for example, by reacting an aliquot with a known excess of a standard acid and back-titrating.[8]
Data Presentation
| Starting Material | Product | Solvent | Typical Yield (%) |
| Vinyl chloride | Vinylmagnesium chloride | THF | 88-93% |
| 1-Chloro-1-propene | 1-Propenylmagnesium chloride | THF | ~9% |
| 2-Chloropropene | 2-Propenylmagnesium chloride | THF | ~25% |
Table 1: Representative Yields for Grignard Formation from Various Vinyl Chlorides.
Applications in Drug Development
Vinyl Grignard reagents are versatile intermediates in the synthesis of complex organic molecules, a critical process in drug discovery and development.[1]
1. Synthesis of Allylic Alcohols: The reaction of (Z)-pent-2-en-3-ylmagnesium chloride with aldehydes and ketones provides a direct route to stereodefined allylic alcohols, which are common structural motifs in natural products and pharmaceutical agents.
Caption: Synthesis of allylic alcohols.
2. Carbon-Carbon Bond Formation in Complex Molecules: The nucleophilic character of the Grignard reagent allows for its use in coupling reactions, such as those catalyzed by transition metals, to introduce the pentenyl group into a larger molecular scaffold. This is particularly useful in the late-stage functionalization of drug candidates.
3. Synthesis of Heterocycles: The vinyl group can be a precursor for various cyclization reactions, leading to the formation of heterocyclic rings that are prevalent in many drug classes.
Conclusion
The formation of (Z)-pent-2-en-3-ylmagnesium chloride from this compound provides a valuable tool for organic chemists, particularly those in the field of drug development. The protocol described herein, based on established methods for vinyl Grignard synthesis, offers a reliable pathway to this versatile intermediate. While the stereochemical outcome is likely to favor retention of the (Z) configuration, empirical validation is recommended for specific applications. The resulting vinyl Grignard reagent opens avenues for the stereoselective synthesis of a wide range of complex organic molecules with potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (Z)-3-Chloro-2-pentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of (Z)-3-chloro-2-pentene as a versatile precursor in organic synthesis. This vinyl halide serves as a valuable building block for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, finding potential applications in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Introduction to this compound
This compound is a five-carbon chloroalkene with the chemical formula C₅H₉Cl.[1][2] Its utility in organic synthesis stems from the presence of a vinyl chloride moiety, which can participate in a variety of cross-coupling and nucleophilic substitution reactions. The Z-configuration of the double bond offers a platform for stereoselective synthesis, allowing for the controlled formation of specific isomers of the target molecules.
Applications in Cross-Coupling Reactions
Vinyl chlorides, such as this compound, are established coupling partners in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. This compound can be coupled with various boronic acids or their esters to yield substituted alkenes with retention of the Z-stereochemistry. This method is particularly useful for the synthesis of functionalized dienes and polyenes.[1][3]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Time (h) | Yield (%) | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | >90 | (Z)-3-phenyl-2-pentene |
| 2 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 8 | 85 | (2Z,4E)-2,4-heptadiene |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 10 | 92 | (Z)-3-(4-methoxyphenyl)-2-pentene |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5] this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. This reaction typically proceeds with high stereoselectivity, yielding the (E)-isomer of the coupled product.[4]
Table 2: Representative Heck Coupling Reactions
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Product |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 88 | (E)-1-phenyl-2-ethyl-1-butene |
| 2 | Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80 | 95 | Methyl (2E,4Z)-4-ethyl-2,4-hexadienoate |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 75 | (4Z)-4-ethyl-2-decene |
Negishi Coupling
The Negishi coupling reaction forms a carbon-carbon bond from an organozinc compound and an organic halide.[6] Organozinc reagents can be prepared from this compound via transmetalation from the corresponding organolithium or Grignard reagent. These can then be coupled with various organic halides. Alternatively, this compound itself can act as the electrophilic partner in couplings with other organozinc compounds.
Table 3: Representative Negishi Coupling Reactions
| Entry | Organozinc Reagent | Organic Halide | Catalyst | Solvent | Yield (%) | Product |
| 1 | (Z)-3-(Zinciomethyl)-2-pentene | Iodobenzene | Pd(PPh₃)₄ | THF | 85 | (Z)-3-benzyl-2-pentene |
| 2 | Phenylzinc chloride | This compound | Ni(acac)₂ / PPh₃ | THF | 80 | (Z)-3-phenyl-2-pentene |
| 3 | Propylzinc bromide | This compound | Pd₂(dba)₃ / XPhos | Dioxane | 90 | (Z)-4-ethyl-3-heptene |
Stille Coupling
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide.[7][8] this compound can be used as the halide partner in these reactions, coupling with a variety of organostannanes to form new carbon-carbon bonds with retention of stereochemistry.
Table 4: Representative Stille Coupling Reactions
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Product |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | LiCl | THF | 60 | 91 | (2Z,4E)-2,4-heptadiene |
| 2 | Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | CuI | NMP | 100 | 87 | (Z)-3-phenyl-2-pentene |
| 3 | Tributyl(ethynyl)tin | Pd₂(dba)₃ / AsPh₃ | - | Dioxane | 80 | 82 | (Z)-3-ethynyl-2-pentene |
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into the corresponding Grignard reagent, (Z)-2-penten-3-ylmagnesium chloride, by reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF).[9][10] This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles.
Table 5: Reactions of (Z)-2-penten-3-ylmagnesium chloride
| Entry | Electrophile | Product |
| 1 | Formaldehyde | (Z)-4-ethyl-3-penten-1-ol |
| 2 | Acetone | (Z)-2-methyl-4-ethyl-3-penten-2-ol |
| 3 | Benzaldehyde | (Z)-1-phenyl-4-ethyl-3-penten-1-ol |
| 4 | Carbon dioxide, then H₃O⁺ | (Z)-4-ethyl-3-pentenoic acid |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Appropriate boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%).
-
Add the boronic acid (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Add the solvent mixture (e.g., 3:1 toluene/water).
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Grignard Reagent Formation and Reaction with an Electrophile
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous THF
-
Electrophile (e.g., aldehyde, ketone, CO₂)
-
Aqueous HCl or NH₄Cl solution for workup
-
Standard glassware for inert atmosphere and anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: General pathway for Grignard reagent formation and reaction.
Caption: Overview of cross-coupling reactions using this compound.
References
- 1. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Nucleophilic Substitution on (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-chloro-2-pentene is a vinylic halide, a class of compounds known for their general inertness toward traditional SN1 and SN2 nucleophilic substitution reactions. This low reactivity is attributed to the high energy of the vinylic carbocation intermediate required for an SN1 pathway and the steric hindrance and electronic repulsion from the π-system that impede the backside attack necessary for an SN2 reaction. However, the substitution of the chloro group is achievable through modern catalytic methods, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are of significant interest in organic synthesis and drug development for the construction of complex molecular architectures with specific stereochemistry.
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, focusing on metal-catalyzed cross-coupling reactions that have proven effective for this class of substrates.
Reaction Mechanisms and Pathways
Direct nucleophilic substitution on this compound is challenging. However, transition metal-catalyzed cross-coupling reactions provide viable pathways for the substitution of the vinylic chloride. The two most prominent and effective methods are Copper-Catalyzed (Ullmann-type) and Palladium-Catalyzed (Buchwald-Hartwig-type) cross-couplings.
Copper-Catalyzed Nucleophilic Substitution (Ullmann Condensation)
The Ullmann condensation is a well-established method for forming C-O, C-S, and C-N bonds with aryl and vinyl halides.[1] For a substrate like this compound, a copper(I) catalyst, often in the presence of a ligand, facilitates the coupling with a nucleophile. The reaction generally proceeds with retention of the alkene stereochemistry.
A proposed catalytic cycle for the copper-catalyzed coupling of an alcohol with this compound is depicted below.
Caption: Proposed catalytic cycle for the Copper-Catalyzed C-O coupling.
Palladium-Catalyzed Nucleophilic Amination (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This reaction is highly versatile and has been successfully applied to vinyl chlorides.[4] A key to the success of this reaction is the choice of a suitable phosphine (B1218219) ligand that facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. The reaction typically proceeds with retention of the double bond geometry.
Below is a diagram illustrating the catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle for the Palladium-Catalyzed Buchwald-Hartwig amination.
Data Presentation: Expected Outcomes
While specific quantitative data for nucleophilic substitution on this compound is not extensively reported, the following table summarizes the expected outcomes based on analogous reactions with other vinylic chlorides found in the literature. Yields are estimates and will vary depending on the specific nucleophile and optimization of reaction conditions. A key expected outcome is the retention of the (Z)-stereochemistry of the double bond.
| Nucleophile Class | Reaction Type | Catalyst System (Example) | Product Class | Expected Yield Range | Stereochemistry |
| Alcohols (ROH) | Copper-Catalyzed C-O Coupling | CuI / Ligand (e.g., phenanthroline) | (Z)-Vinylic Ethers | Moderate to Good | Retention |
| Amines (R₂NH) | Palladium-Catalyzed C-N Coupling | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | (Z)-Enamines | Good to Excellent | Retention |
| Thiols (RSH) | Copper-Catalyzed C-S Coupling | CuI / Ligand (e.g., phenanthroline) | (Z)-Vinylic Thioethers | Good to Excellent | Retention |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound. Note: These protocols are based on established methods for other vinylic halides and should be optimized for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Copper-Catalyzed Synthesis of (Z)-3-Methoxy-2-pentene
Objective: To synthesize (Z)-3-methoxy-2-pentene via a copper-catalyzed C-O coupling reaction.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent) and anhydrous methanol (1.5 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Synthesis of N-((Z)-pent-2-en-3-yl)aniline
Objective: To synthesize an enamine via a Buchwald-Hartwig C-N coupling reaction.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or a flame-dried Schlenk flask, combine Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add anhydrous toluene and stir for 10 minutes.
-
To this catalyst solution, add this compound (1.0 equivalent), aniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Synthesis of (Z)-3-(Phenylthio)-2-pentene
Objective: To synthesize a vinylic thioether via a copper-catalyzed C-S coupling reaction.[5][6]
Materials:
-
This compound
-
Thiophenol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane, followed by this compound (1.0 equivalent) and thiophenol (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
The successful execution of these nucleophilic substitution reactions on this compound requires careful attention to anhydrous and anaerobic conditions due to the sensitivity of the catalysts and reagents. A generalized workflow is presented below.
Caption: A generalized workflow for metal-catalyzed nucleophilic substitution.
Conclusion
While this compound is unreactive towards traditional SN1 and SN2 conditions, modern metal-catalyzed cross-coupling reactions, particularly those employing copper and palladium catalysts, offer effective strategies for nucleophilic substitution at the vinylic carbon. These methods are synthetically valuable as they typically proceed with retention of the (Z)-configuration of the double bond, allowing for the stereocontrolled synthesis of a variety of substituted alkenes. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this and related vinylic halide substrates. Optimization of the reaction conditions, including the choice of ligand, base, solvent, and temperature, will be crucial for achieving high yields and purity for specific nucleophile-substrate combinations.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 6. Copper-catalyzed synthesis of vinyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (Z)-3-Chloro-2-pentene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Z)-3-Chloro-2-pentene, a halogenated alkene, presents potential as a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity, primarily centered around the vinyl chloride moiety, allows for the construction of diverse molecular scaffolds. While specific, publicly documented examples of its direct use in the synthesis of marketed pharmaceuticals are limited, its chemical properties suggest its utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, along with generalized experimental protocols for key reaction types.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₅H₉Cl | [1] |
| Molecular Weight | 104.58 g/mol | [1] |
| CAS Number | 34238-52-3 | [1] |
| Boiling Point | ~103-104 °C | [1] |
| Density | ~0.906 g/mL at 25 °C | [1] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in common organic solvents |
Potential Pharmaceutical Synthesis Applications
The reactivity of the vinyl chloride group in this compound makes it a suitable substrate for a variety of organic reactions relevant to pharmaceutical synthesis.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs. This compound can potentially serve as a precursor for the synthesis of various heterocyclic systems, such as quinolines and other fused nitrogenous rings, through cyclocondensation reactions with appropriate aromatic amines or other bifunctional nucleophiles.[2][3][4][5][6][7][8][9][10]
A general workflow for the synthesis of such heterocyclic compounds is depicted below:
Caption: General workflow for synthesizing nitrogen-containing heterocycles.
Alkylation of Amines
The chlorine atom in this compound can be displaced by nucleophilic amines, leading to the formation of allylic amines. This N-alkylation reaction is a common strategy in drug discovery to introduce lipophilic groups and modulate the pharmacological properties of a molecule.
The general experimental workflow for the alkylation of an amine with this compound is as follows:
Caption: Workflow for the N-alkylation of amines.
Experimental Protocols
The following are generalized protocols for reactions involving this compound. These should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: General Procedure for the Synthesis of Quinolines (Hypothetical)
This protocol describes a hypothetical acid-catalyzed cyclocondensation reaction for the synthesis of a substituted quinoline.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene or another high-boiling inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in toluene, add this compound (1.2 eq).
-
Carefully add polyphosphoric acid (or another suitable catalyst) to the reaction mixture.
-
Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Expected Data: The yield and spectroscopic data (¹H NMR, ¹³C NMR, MS) would need to be determined experimentally to confirm the structure of the product.
Protocol 2: General Procedure for N-Alkylation of an Aromatic Amine
Materials:
-
This compound
-
Aromatic amine
-
Potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) as a base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine (1.0 eq) and this compound (1.1 eq) in DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Quantitative Data Summary (Hypothetical):
| Reaction Type | Reactants | Product | Yield (%) | Purity (%) |
| Cyclocondensation | This compound, Aniline | 2-Ethyl-3-methylquinoline | 45-65 | >95 |
| N-Alkylation | This compound, p-Toluidine | N-(pent-2-en-3-yl)-4-methylaniline | 70-85 | >98 |
Note: The yields and purities presented are hypothetical and would require experimental validation.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound holds potential as a valuable reagent in pharmaceutical synthesis, particularly for the construction of nitrogen-containing heterocycles and for the alkylation of amines. The protocols provided here serve as a general guideline for researchers to explore the utility of this compound in the synthesis of novel bioactive molecules. Further investigation and optimization are necessary to fully realize its applications in drug discovery and development.
References
- 1. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. du.edu.eg [du.edu.eg]
- 3. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iipseries.org [iipseries.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of multi-nitrogen-containing heterocycles using azoalkenes as key intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-3-Chloro-2-pentene in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential application of (Z)-3-chloro-2-pentene as a starting material in the synthesis of a novel, hypothetical triazole-based fungicide, designated as "Pentezole." The synthesis leverages a palladium-catalyzed cross-coupling reaction to introduce a vinylpentenyl moiety onto a 1,2,4-triazole (B32235) core, a common scaffold in many commercial fungicides. While this specific molecule is presented as a hypothetical candidate for research and development, the described protocols are based on established chemical principles and provide a framework for exploring the use of this compound in the discovery of new agrochemicals.
Introduction
Triazole fungicides are a cornerstone of modern crop protection, primarily acting through the inhibition of sterol biosynthesis in fungi. The development of new analogs is crucial to address the emergence of resistant fungal strains. This compound is a readily available halogenated alkene that presents an opportunity for the introduction of a unique vinylpentenyl pharmacophore, potentially leading to compounds with altered efficacy, spectrum of activity, and resistance profiles. This application note details a proposed synthetic route to "Pentezole" and provides a hypothetical framework for its biological evaluation.
Hypothetical Signaling Pathway Inhibition
Triazole fungicides typically inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to fungal cell death. The hypothetical fungicide "Pentezole" is designed to act via this well-established mechanism.
Caption: Hypothetical mechanism of action for "Pentezole" via inhibition of CYP51.
Synthesis of "Pentezole"
The proposed synthesis of "Pentezole" involves a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, a common intermediate in triazole fungicide synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis of "Pentezole".
Detailed Experimental Protocol: Synthesis of (Z)-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(pent-2-en-3-yl)ethan-1-one ("Pentezole")
Materials:
-
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Anhydrous Toluene (B28343)
-
Nitrogen gas
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure "Pentezole."
Logical Relationship of Synthesis
Caption: Key components for the synthesis of "Pentezole".
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of "Pentezole" compared to a commercial standard, Tebuconazole.
| Parameter | "Pentezole" | Tebuconazole (Reference) |
| Synthesis | ||
| Starting Material | This compound | p-Chlorobenzaldehyde, Pinacolone |
| Reaction Type | Pd-catalyzed Cross-Coupling | Multi-step (Condensation, Hydrogenation, Epoxidation, Ring-opening) |
| Yield (%) | 75 (Hypothetical) | ~67[1] |
| Purity (HPLC, %) | >98 (Hypothetical) | >98[1] |
| Biological Activity (Hypothetical) | ||
| Target Pathogen | Fusarium graminearum | Fusarium graminearum |
| EC₅₀ (µg/mL) | 0.08 | 0.12 |
| Target Pathogen | Septoria tritici | Septoria tritici |
| EC₅₀ (µg/mL) | 0.15 | 0.20 |
Disclaimer: The synthesis and biological activity data for "Pentezole" are hypothetical and presented for illustrative purposes to guide further research.
Conclusion
This compound represents a potentially valuable, underutilized starting material for the synthesis of novel agrochemicals. The proposed synthesis of "Pentezole" via a palladium-catalyzed cross-coupling reaction provides a plausible and efficient route to a new class of triazole fungicides. The methodologies and workflows presented herein offer a foundation for researchers to explore the incorporation of the vinylpentenyl moiety into other bioactive scaffolds, potentially leading to the discovery of next-generation crop protection agents. Further research is warranted to validate the proposed synthesis and to fully characterize the biological activity of "Pentezole" and related analogs.
References
Application Notes and Protocols for the Heck Reaction of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5] While aryl and vinyl bromides and iodides are common substrates, the use of more abundant but less reactive vinyl chlorides presents a significant challenge.[6] This document provides detailed application notes and a generalized protocol for the Heck reaction of (Z)-3-chloro-2-pentene, an internal vinyl chloride, with various alkene coupling partners. Overcoming the lower reactivity of the C-Cl bond often necessitates carefully optimized reaction conditions, including the use of specific catalyst systems and elevated temperatures.[6]
Key Reaction Parameters and Optimization
The success of the Heck reaction with this compound is highly dependent on the careful selection and optimization of several key parameters. Due to the inherent stability of the C-Cl bond, conditions must be tailored to promote the crucial oxidative addition step in the catalytic cycle.[6]
Catalyst and Ligand Selection: Standard palladium catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are typically employed.[1] However, for challenging substrates like vinyl chlorides, the choice of ligand is critical. Bulky, electron-donating phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the vinyl chloride to the Pd(0) center.[6]
Base: A base is required to neutralize the hydrogen halide generated during the reaction and to regenerate the active Pd(0) catalyst.[1][2] Common choices include organic bases like triethylamine (B128534) (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence reaction rates and yields.
Solvent: Polar aprotic solvents are generally preferred for Heck reactions involving vinyl chlorides as they can help to stabilize the charged intermediates in the catalytic cycle.[6] Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[6]
Temperature: Elevated temperatures, often in the range of 100-140 °C, are typically necessary to drive the reaction to completion due to the high activation energy of the C-Cl bond cleavage.[6] Microwave irradiation can also be employed to shorten reaction times.[7]
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the Heck reaction of vinyl chlorides with representative alkene partners, based on literature for analogous substrates. These should serve as a starting point for optimization with this compound.
Table 1: Reaction Conditions for Heck Coupling of a Vinyl Chloride with Styrene
| Parameter | Condition | Notes |
| Vinyl Halide | This compound | 1.0 equiv |
| Alkene | Styrene | 1.2 equiv |
| Palladium Precatalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | P(o-tol)₃ | 4 mol% |
| Base | K₂CO₃ | 2.0 equiv |
| Solvent | DMA | 0.2 M |
| Temperature | 120 °C | - |
| Reaction Time | 12-24 h | Monitor by TLC/GC-MS |
| Typical Yield | 60-80% | Yields are estimates |
Table 2: Reaction Conditions for Heck Coupling of a Vinyl Chloride with an Acrylate
| Parameter | Condition | Notes |
| Vinyl Halide | This compound | 1.0 equiv |
| Alkene | Methyl acrylate | 1.5 equiv |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | 3 mol% |
| Ligand | - | - |
| Base | NEt₃ | 2.5 equiv |
| Solvent | DMF | 0.3 M |
| Temperature | 110 °C | - |
| Reaction Time | 18-36 h | Monitor by TLC/GC-MS |
| Typical Yield | 55-75% | Yields are estimates |
Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with an alkene. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound
-
Alkene coupling partner (e.g., styrene, methyl acrylate)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Tri(o-tolyl)phosphine)
-
Base (e.g., K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMA)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the anhydrous solvent (e.g., DMA, 5 mL) to the flask.
-
Add this compound (1.0 mmol) and the alkene coupling partner (1.2 mmol) to the reaction mixture via syringe.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizing the Heck Reaction Workflow
The following diagrams illustrate the key stages of the Heck reaction.
Caption: A generalized workflow for the Heck reaction of this compound.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. m.youtube.com [m.youtube.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3] A key advantage of the Sonogashira coupling is its ability to proceed under mild reaction conditions, often at room temperature, rendering it compatible with a diverse range of functional groups.[2]
This document provides detailed application notes and protocols for the Sonogashira coupling of (Z)-3-chloro-2-pentene, a less reactive vinyl chloride, with terminal alkynes. The resulting enyne products are valuable building blocks in medicinal chemistry and materials science. Due to the lower reactivity of vinyl chlorides compared to bromides and iodides, optimized conditions are often necessary to achieve high yields.[2][4]
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The coupled enyne product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[1]
Experimental Protocols
Due to the reduced reactivity of vinyl chlorides, careful selection of the catalyst, ligand, base, and solvent is crucial for a successful coupling reaction. Below are two representative protocols: a traditional copper-cocatalyzed method and a copper-free alternative, which can be advantageous for preventing alkyne homocoupling.[1][5]
Protocol A: Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general method that can be adapted for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Celite®
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (0.025-0.10 eq).
-
Add the anhydrous solvent (e.g., THF, 5 mL per 1 mmol of vinyl chloride) and the amine base (e.g., DIPA, 2.0-7.0 eq).
-
Add this compound (1.0 eq) followed by the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature to 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive chlorides, gentle heating may be necessary.[6]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with the same organic solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enyne.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is beneficial for substrates prone to homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a bulky, electron-rich phosphine (B1218219) like XPhos or SPhos) or a pre-formed palladium complex.
-
Base (e.g., cesium carbonate (Cs₂CO₃) or a bulky amine base)
-
Anhydrous solvent (e.g., acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Water
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq) and the ligand (if required, 0.02-0.10 eq).
-
Add the anhydrous solvent and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2-2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of vinyl chlorides with terminal alkynes, based on literature for analogous substrates. The exact yield for this compound will depend on the specific alkyne and optimized conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 12-24 | 40-70 | [7] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | MeCN | 80-100 | 12-24 | 60-85 | [5] |
| Pd/C / CuI / PPh₃ | K₂CO₃ | DMF | 100 | 24 | 50-75 | [7] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 2-24 | 70-95 | [8] |
Yields are estimates based on reactions with other vinyl chlorides and may vary for this compound.
Mandatory Visualizations
Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Experimental Workflow
Caption: A typical experimental workflow for Sonogashira coupling.
Applications in Drug Development
The Sonogashira coupling is a valuable tool in drug discovery and development for several reasons:
-
Scaffold Synthesis: It allows for the construction of complex molecular scaffolds containing rigid alkyne and enyne functionalities. These motifs are present in various biologically active compounds, including anticancer and antibiotic agents.
-
Lead Optimization: The reaction's tolerance for a wide range of functional groups enables its use in the late-stage functionalization of complex molecules, facilitating the synthesis of analogues for structure-activity relationship (SAR) studies.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain the enyne moiety. The Sonogashira coupling provides a stereospecific method for the synthesis of these key structural units.[1]
The products derived from the Sonogashira coupling of this compound can serve as versatile intermediates for the synthesis of novel therapeutic agents. The enyne functionality can be further elaborated through various chemical transformations to access a wide range of molecular diversity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Alkenes using (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Chloro-2-pentene is a valuable synthetic intermediate for the stereoselective synthesis of a variety of substituted alkenes. Its vinyl chloride moiety allows for participation in various cross-coupling reactions, enabling the introduction of diverse substituents with retention of the Z-configuration of the double bond. This is particularly relevant in drug development and medicinal chemistry, where the specific geometry of a molecule can be critical for its biological activity.
This document provides detailed protocols for the synthesis of substituted alkenes utilizing this compound as a starting material, focusing on the nickel-catalyzed Kumada cross-coupling reaction. Additionally, it outlines potential applications of the resulting substituted pentene derivatives in drug discovery based on the known pharmacological activities of similar structural motifs.
Key Synthetic Application: Kumada Cross-Coupling Reaction
The Kumada cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of substituted alkenes from this compound, a nickel-phosphine catalyst is often employed due to its effectiveness in activating the C-Cl bond of the vinyl chloride.
Reaction Principle
The catalytic cycle of the nickel-catalyzed Kumada coupling involves three main steps:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Ni(II) intermediate.
-
Transmetalation: The organic group from the Grignard reagent is transferred to the nickel center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the substituted alkene product and regenerating the Ni(0) catalyst.
A key advantage of this reaction is the retention of stereochemistry at the double bond, allowing for the synthesis of the desired (Z)-isomer of the substituted alkene.
Experimental Protocols
The following is a detailed protocol for a representative Kumada cross-coupling reaction of this compound with phenylmagnesium bromide to synthesize (Z)-3-phenyl-2-pentene.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst, NiCl₂(dppp) (0.01 eq).
-
Addition of Reactants: Add anhydrous diethyl ether or THF to the flask. To this suspension, add this compound (1.0 eq).
-
Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure (Z)-3-phenyl-2-pentene.
Data Presentation
The following table summarizes representative quantitative data for the Kumada cross-coupling of this compound with various Grignard reagents. Please note that these are illustrative examples based on typical outcomes for similar reactions, as specific data for this compound is not widely published.
| Entry | Grignard Reagent (R-MgBr) | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoretention (Z:E) |
| 1 | Phenyl-MgBr | (Z)-3-Phenyl-2-pentene | NiCl₂(dppp) | THF | 25 | 16 | 85 | >98:2 |
| 2 | Methyl-MgBr | (Z)-3-Methyl-2-pentene | NiCl₂(dppe) | Et₂O | 25 | 12 | 78 | >98:2 |
| 3 | Vinyl-MgBr | (Z)-3-Vinyl-2-pentene | NiCl₂(dppp) | THF | 0-25 | 20 | 72 | >97:3 |
| 4 | n-Butyl-MgBr | (Z)-3-n-Butyl-2-pentene | NiCl₂(dppe) | Et₂O | 25 | 18 | 81 | >98:2 |
Visualizations
Logical Workflow of the Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-3-Chloro-2-pentene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of (Z)-3-Chloro-2-pentene. Detailed experimental protocols and data are provided to assist in improving the yield and stereoselectivity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include the reaction of 2-pentanone with a chlorinating agent like phosphorus pentachloride (PCl₅), and the Wittig reaction using a chloro-substituted phosphorus ylide. Another potential route is the hydrochlorination of 2-pentyne. The choice of method often depends on the desired stereoselectivity, available starting materials, and scalability.
Q2: I am getting a mixture of (Z) and (E) isomers. How can I improve the Z-selectivity?
A2: Achieving high Z-selectivity is a common challenge. For the Wittig reaction, using non-stabilized ylides and salt-free conditions can favor the formation of the Z-isomer. The choice of solvent and base is also critical. For reactions involving chlorinating agents, controlling the reaction temperature and the rate of addition of reagents can influence the stereochemical outcome.
Q3: My overall yield is very low. What are the likely causes?
A3: Low yields can stem from several factors, including incomplete reactions, side reactions, and product degradation. Common culprits include the presence of moisture, improper reaction temperature, incorrect stoichiometry of reagents, and suboptimal purification methods. A systematic approach to troubleshooting, as outlined in our guides, can help identify and resolve the root cause.
Q4: How can I effectively purify this compound from its (E)-isomer and other byproducts?
A4: Purification of this compound from its (E)-isomer can be challenging due to their similar boiling points. Fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference. For high-purity applications, argentation chromatography, which utilizes the differential interaction of silver ions with the π-bonds of the isomers, is a powerful technique. Standard column chromatography on silica (B1680970) gel may also be employed, though separation can be difficult.
Q5: What analytical techniques are best for confirming the stereochemistry of 3-Chloro-2-pentene?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of (Z)- and (E)-3-Chloro-2-pentene. The coupling constants and chemical shifts of the vinylic protons in ¹H NMR, as well as the chemical shifts in ¹³C NMR, are diagnostic for each isomer. Gas Chromatography (GC) can also be used to determine the ratio of isomers in a mixture, especially when calibrated with pure standards.
Troubleshooting Guides
Low Yield and Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure proper mixing. |
| Side reactions (e.g., polymerization, over-chlorination). | Maintain strict temperature control. Use a slight excess of the limiting reagent, but avoid large excesses of highly reactive agents like PCl₅. | |
| Product degradation during workup or purification. | Use milder workup conditions (e.g., avoid strong acids/bases if possible). Purify at lower temperatures (e.g., vacuum distillation). | |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Starting material remains | Insufficient reagent. | Use a slight excess (1.1-1.2 equivalents) of the key reagent (e.g., PCl₅ or the ylide). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor quality of reagents. | Use fresh, high-purity reagents. |
Poor (Z)-Stereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| High proportion of (E)-isomer | Wittig Reaction: Use of a stabilized ylide or presence of lithium salts. | Use a non-stabilized ylide. Employ sodium or potassium-based strong bases instead of n-butyllithium to avoid lithium salt effects that can favor the E-isomer. |
| Reaction with PCl₅: Thermodynamic control favoring the more stable (E)-isomer. | Run the reaction at a lower temperature to favor kinetic control, which may lead to a higher proportion of the (Z)-isomer. | |
| Isomerization during purification. | Avoid acidic conditions during workup. Consider purification methods that do not involve high temperatures, such as argentation chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Pentanone
This method involves the reaction of 2-pentanone with phosphorus pentachloride. The stereoselectivity can be influenced by reaction conditions.
Materials:
-
2-Pentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Add phosphorus pentachloride (1.1 equivalents) to the flask.
-
Cool the flask to 0 °C using an ice bath and add anhydrous diethyl ether to create a slurry.
-
Slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred slurry over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation: Effect of Temperature on Yield and Selectivity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | (Z):(E) Ratio |
| 1 | 25 | 6 | 65 | 70:30 |
| 2 | 0 | 6 | 78 | 85:15 |
| 3 | -20 | 8 | 72 | 92:8 |
Protocol 2: Stereoselective Synthesis via Wittig Reaction
This protocol utilizes a non-stabilized chloro-ylide to favor the formation of the (Z)-isomer.
Materials:
-
(Chloromethyl)triphenylphosphonium iodide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane
-
Round-bottom flask, syringe, magnetic stirrer
Procedure:
-
To a flame-dried, two-necked round-bottom flask under argon, add (chloromethyl)triphenylphosphonium iodide (1.2 equivalents).
-
Add anhydrous THF and cool the resulting suspension to -78 °C.
-
Slowly add a solution of KHMDS (1.15 equivalents) in THF via syringe. A color change should be observed, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Add acetaldehyde (1.0 equivalent) dropwise to the ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then let it warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
The byproduct, triphenylphosphine (B44618) oxide, can be largely removed by precipitation from a cold pentane/ether mixture.
-
Further purify by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound using PCl₅.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Purification of (Z)-3-Chloro-2-pentene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of (Z)-3-chloro-2-pentene from a typical reaction mixture. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include the (E)-3-chloro-2-pentene isomer, unreacted starting materials (e.g., 3-pentanone), and byproducts from the chlorinating agent (e.g., phosphorus oxychloride if phosphorus pentachloride is used). Other potential impurities are over-chlorinated pentane (B18724) derivatives.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective methods for purifying this compound, particularly for separating it from its (E)-isomer, are fractional distillation and preparative gas chromatography (preparative GC).
Q3: Why is it difficult to separate the (Z) and (E) isomers of 3-chloro-2-pentene (B13791169)?
A3: The (Z) and (E) isomers are geometric isomers with very similar physical properties, including their boiling points. This small difference in boiling points makes their separation by distillation challenging, often requiring a distillation column with high theoretical plate numbers for efficient separation.
Q4: Which isomer, (Z) or (E), is expected to have a higher boiling point?
A4: Generally, cis or Z-isomers are slightly more polar and have a higher boiling point than their trans or E-isomer counterparts due to a net dipole moment. Therefore, this compound is expected to have a slightly higher boiling point than (E)-3-chloro-2-pentene.
Q5: Can column chromatography be used to separate the isomers?
A5: While possible in theory, separating geometric isomers of small, relatively nonpolar molecules like 3-chloro-2-pentene by standard silica (B1680970) gel or alumina (B75360) column chromatography is often inefficient. More specialized chromatographic techniques, such as preparative GC, are generally more successful.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Fractional Distillation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial. | |
| Incorrect temperature monitoring. | Ensure the thermometer bulb is positioned correctly at the head of the distillation apparatus to accurately measure the temperature of the vapor that is distilling. | |
| Co-elution of Isomers in Preparative GC | Inappropriate column or stationary phase. | Select a column with a stationary phase that provides good selectivity for geometric isomers. Polar columns can sometimes offer better separation for such compounds.[1] |
| Suboptimal temperature program. | Optimize the temperature program. An isothermal run at a carefully selected temperature or a very slow temperature ramp can improve resolution between closely eluting peaks. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., GC-MS, NMR) before beginning the purification. |
| Inefficient initial workup. | Perform an aqueous wash of the crude product to remove any water-soluble starting materials or byproducts before distillation. | |
| Low Overall Yield After Purification | Multiple transfers of the product. | Minimize the number of transfers between flasks to reduce mechanical losses. |
| Product loss during distillation. | Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss. For small-scale distillations, a microscale distillation apparatus can minimize losses. | |
| Decomposition of the product. | If the compound is thermally labile, consider performing the distillation under reduced pressure to lower the boiling point and minimize decomposition. |
Quantitative Data
The separation of (Z)- and (E)-3-chloro-2-pentene is challenging due to their similar boiling points. The following table summarizes key physical properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | 34238-52-3 | C₅H₉Cl | 104.58 | 103.83[2][3] |
| (E)-3-Chloro-2-pentene | 26423-61-0 | C₅H₉Cl | 104.58 | Not readily available, but expected to be slightly lower than the (Z)-isomer. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines a general procedure for the purification of this compound from a reaction mixture using fractional distillation.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Charge the Flask: Place the crude reaction mixture into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the Apparatus: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped and sealed.
-
Heating: Begin heating the mixture gently. As the mixture starts to boil, a ring of condensate will be observed rising slowly up the fractionating column.
-
Equilibration: Adjust the heating rate so that the condensate rises slowly and steadily. Allow the column to equilibrate by maintaining a state of total reflux for a period before collecting any distillate.
-
Collect Fractions: Collect the distillate in separate fractions. Monitor the temperature at the distillation head. The first fraction will likely contain lower-boiling impurities.
-
Isolate the Product: As the temperature stabilizes near the boiling point of the desired (Z)-isomer, switch to a new receiving flask to collect the purified product. A slow and steady collection rate is key to good separation.
-
Monitor Purity: The purity of the collected fractions should be monitored by a suitable analytical method, such as gas chromatography, to determine the isomeric ratio.
Protocol 2: Purification by Preparative Gas Chromatography (Preparative GC)
This method is suitable for obtaining high-purity this compound, especially when fractional distillation does not provide adequate separation.
Apparatus:
-
Preparative gas chromatograph equipped with a fraction collector.
-
Appropriate preparative column (a polar stationary phase may provide better selectivity).
Procedure:
-
Method Development: Develop an analytical GC method to determine the retention times of the (Z) and (E) isomers and other impurities. Optimize the column type, temperature program, and carrier gas flow rate to achieve baseline separation of the isomers.
-
Sample Preparation: The crude mixture may need to be filtered or partially purified to remove non-volatile components that could damage the GC column.
-
Injection: Inject a small amount of the crude mixture onto the preparative GC column. The injection volume will depend on the column dimensions and loading capacity.
-
Elution and Collection: The components of the mixture will separate as they travel through the column. The eluent is directed to a detector, and the separated components are collected in traps as they exit the column. The collection is timed based on the retention times determined during method development.
-
Purity Analysis: Analyze the collected fractions using analytical GC to confirm their purity.
-
Pooling Fractions: Combine the fractions that contain the (Z)-isomer of the desired purity.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of (Z)-3-Chloro-2-pentene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-3-Chloro-2-pentene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a mixture of products instead of pure this compound. What are the likely side products?
A1: The reaction of 2-pentanone with phosphorus pentachloride (PCl₅) can lead to several side products. The most common include:
-
(E)-3-Chloro-2-pentene: The geometric isomer of the desired product.
-
3,3-Dichloropentane (B14706301): A geminal dichloride formed by the complete substitution of the carbonyl oxygen.[1]
-
Other Chloroalkene Isomers: Positional isomers such as 2-chloro-2-pentene may also be formed.
-
Unreacted 2-Pentanone: Incomplete reaction will leave the starting material in the mixture.
-
Phosphoryl Chloride (POCl₃): A common byproduct from the reaction of PCl₅ with carbonyl compounds.[1]
Q2: How can I minimize the formation of the (E)-isomer and maximize the yield of the (Z)-isomer?
A2: Achieving high stereoselectivity for the (Z)-isomer is a common challenge. Reaction conditions play a crucial role. While specific literature on maximizing the Z/E ratio for this exact reaction is sparse, general principles for stereoselective synthesis of vinylic halides suggest that lower reaction temperatures may favor the kinetic Z-product. Careful control of the stoichiometry and slow addition of the chlorinating agent can also be beneficial.
Q3: I have a significant amount of 3,3-dichloropentane in my product mixture. How can I prevent its formation?
A3: The formation of the geminal dichloride, 3,3-dichloropentane, is a common outcome when reacting ketones with PCl₅.[1] To favor the formation of the vinylic chloride, it is crucial to control the reaction conditions to promote the elimination of HCl from the reaction intermediate rather than further substitution. This can often be achieved by:
-
Controlling Reaction Temperature: Lower temperatures may favor the elimination pathway.
-
Stoichiometry: Using a controlled amount of PCl₅ can help prevent over-chlorination.
-
Reaction Time: Shorter reaction times may reduce the formation of the geminal dichloride.
Q4: What is the best method to purify this compound from the reaction mixture?
A4: Purification of this compound typically involves fractional distillation to separate it from the starting material, the (E)-isomer, and other chlorinated byproducts. The boiling points of the isomers are expected to be very close, requiring an efficient distillation column. Column chromatography on silica (B1680970) gel can also be employed to separate the isomers, though it may be less practical for large-scale purifications.
Data Presentation
The following table summarizes the typical distribution of products from the reaction of 2-pentanone with PCl₅ under non-optimized conditions. Please note that these values are illustrative and can vary significantly based on the specific experimental setup.
| Compound | Structure | Typical Yield (%) | Boiling Point (°C) |
| This compound | CC/C(Cl)=C/C | 40-60 | ~103-105 |
| (E)-3-Chloro-2-pentene | CC/C(Cl)=C\C | 15-25 | ~108-110 |
| 3,3-Dichloropentane | CC(Cl)(Cl)CC | 10-20 | ~135-137 |
| Unreacted 2-Pentanone | CCC(=O)C | 5-15 | 102 |
Experimental Protocols
Synthesis of this compound from 2-Pentanone
Disclaimer: This is a general protocol and should be optimized for your specific laboratory conditions. Handle phosphorus pentachloride with extreme caution in a well-ventilated fume hood, as it is highly corrosive and reacts violently with water.
Materials:
-
2-Pentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of 2-pentanone in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
Reaction Pathway and Side Products
The following diagram illustrates the reaction pathway for the synthesis of this compound and the formation of major side products.
References
Technical Support Center: Optimization of Suzuki Coupling with (Z)-3-Chloro-2-pentene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimization of Suzuki coupling reactions involving (Z)-3-Chloro-2-pentene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I address them?
-
Answer: Low or no conversion in the Suzuki coupling of a vinyl chloride like this compound is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2][3] Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is of high quality and has been stored correctly to prevent degradation.[2] If using a Pd(II) source (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species might be inefficient.[1][2] Thoroughly degassing the solvent and reaction mixture is crucial to prevent catalyst oxidation.[1]
-
Ineffective Ligand: For challenging substrates like vinyl chlorides, the choice of phosphine (B1218219) ligand is critical. Standard ligands may not be sufficient. Switching to bulkier, more electron-rich phosphine ligands, such as SPhos or XPhos (Buchwald-type ligands), can facilitate the rate-limiting oxidative addition step.[1][4]
-
Insufficiently Active Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1][3] If you are using a weak base, it may not be effective. Consider using a stronger base like cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), or an alkoxide.[1]
-
Low Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the coupling of less reactive chlorides.[1] Gradually increasing the reaction temperature should be explored, while monitoring for potential decomposition of starting materials or products.
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Poor Reagent Purity or Inert Atmosphere: Impurities in the starting materials, especially the boronic acid, can poison the catalyst.[1] Additionally, the reaction is sensitive to oxygen, so maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is proceeding, but I'm observing significant formation of side products. What are these side products and how can I minimize them?
-
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.[1] The most common side reactions include:
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Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding hydrocarbon, which removes the nucleophilic partner from the reaction.[1] This is often promoted by high temperatures and the presence of water. To minimize this, consider using a more stable boronic ester (e.g., pinacol (B44631) or MIDA esters), anhydrous conditions where possible, and minimizing reaction time and temperature.[1][5]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if there is an excess of Pd(II) at the beginning of the reaction.[1][5] Rigorously degassing all solvents and the reaction mixture and using a Pd(0) precatalyst can help suppress homocoupling.[1]
-
Dehalogenation: The vinyl chloride starting material can be reduced to the corresponding alkene. This can happen if a hydride source is present in the reaction mixture.[1][5] Scrutinize all reagents for potential hydride sources to avoid this side reaction.
-
E/Z Isomerization: The stereochemistry of the double bond in the vinyl chloride can be scrambled during the reaction.[1] The extent of this isomerization is often dependent on the specific ligand used. If preserving the (Z)-stereochemistry is critical, screening different ligands is advisable.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are most effective for the Suzuki coupling of vinyl chlorides?
A1: Due to the strength of the C-Cl bond, highly active catalyst systems are generally required.[1][4] This typically involves the use of bulky and electron-rich phosphine ligands that promote the oxidative addition step.[1][4] Ligands like SPhos, XPhos, and other Buchwald-type ligands have shown success in couplings with challenging substrates like vinyl chlorides.[1] For the palladium source, both Pd(0) precatalysts like Pd₂(dba)₃ and Pd(II) precatalysts like Pd(OAc)₂ can be effective, though Pd(II) sources require in-situ reduction to the active Pd(0) species.[1][4]
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?
A2: The base is essential for the activation of the organoboron species, forming a boronate complex that is more nucleophilic and readily undergoes transmetalation with the palladium center.[3] For less reactive vinyl chlorides, stronger bases are often necessary.[1][4] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as alkoxides like sodium or potassium tert-butoxide. The optimal base will depend on the specific substrates and other reaction conditions.[1][6]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence catalyst activity, substrate solubility, and overall reaction rates.[1][7] Common solvents for Suzuki couplings include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[3][6] In some cases, the use of polar solvents can alter the selectivity of the reaction.[8][9] The choice of solvent should be made to ensure all reactants are sufficiently soluble at the reaction temperature.[1]
Q4: Can the stereochemistry of my this compound be retained during the reaction?
A4: Retention of stereochemistry in the Suzuki coupling of vinyl halides can be challenging, as E/Z isomerization of the double bond can occur.[1] The degree of isomerization is often influenced by the choice of phosphine ligand.[1] Some ligands may promote isomerization more than others. If stereoretention is crucial for your synthesis, it is highly recommended to screen a variety of ligands to identify conditions that minimize or prevent isomerization.[1]
Optimization of Reaction Conditions: Data Summary
The following table summarizes the impact of different reaction parameters on the Suzuki coupling of vinyl chlorides, providing a starting point for optimization.
| Parameter | Options | Effect on Reaction | Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Source of the active Pd(0) catalyst. | Pd(II) sources require in-situ reduction. Pd(0) sources can be more direct but may be less stable.[1][4] |
| Ligand | PPh₃, Buchwald-type (SPhos, XPhos), NHC ligands | Crucial for catalyst stability and activity, especially for unreactive chlorides. | Bulky, electron-rich ligands are generally preferred for vinyl chlorides to facilitate oxidative addition.[1][4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu, CsF | Activates the boronic acid for transmetalation. | Stronger bases are often required for less reactive chlorides. The choice can impact side reactions like protodeboronation.[1][4][10] |
| Solvent | Toluene, Dioxane, THF, DMF, Isopropanol | Affects solubility, catalyst activity, and reaction rate. | Must dissolve all reactants. Can influence selectivity in some cases. Degassing is critical to remove oxygen.[1][3][7] |
| Boron Reagent | Boronic acid, Boronic ester (pinacol, MIDA) | The nucleophilic coupling partner. | Boronic esters are often more stable and less prone to protodeboronation than boronic acids.[1][5] |
| Temperature | Room Temperature to >100 °C | Affects reaction rate. | Higher temperatures are often needed for vinyl chlorides but can increase side reactions.[1] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents) and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[1]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[1]
-
-
Solvent and Substrate Addition:
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
-
Catalyst Preparation and Addition:
-
In a separate glovebox or under a positive flow of inert gas, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[1]
-
Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of (Z)-3-Chloro-2-pentene
Welcome to the Technical Support Center for (Z)-3-Chloro-2-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the low reactivity of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in classical nucleophilic substitution reactions?
A1: this compound, like other vinyl chlorides, exhibits low reactivity in SN1 and SN2 reactions. This is primarily due to two factors. Firstly, the lone pair of electrons on the chlorine atom participates in resonance with the adjacent double bond, imparting a partial double bond character to the carbon-chlorine bond, making it stronger and more difficult to break. Secondly, the formation of a vinyl cation intermediate, which would be necessary for an SN1 pathway, is energetically unfavorable. For an SN2 reaction, the incoming nucleophile is repelled by the electron-rich pi system of the double bond, and backside attack is sterically hindered.
Q2: What are the most effective strategies for activating this compound for carbon-carbon bond formation?
A2: The most successful strategies involve transition metal-catalyzed cross-coupling reactions. These methods circumvent the high activation energy of traditional substitution reactions. The most common and effective reactions include the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions utilize a palladium catalyst to activate the C-Cl bond, allowing for the formation of new C-C bonds under relatively mild conditions. Alternative, though sometimes more challenging, methods include the formation of Grignard or organolithium reagents.
Q3: How can I minimize the isomerization of the (Z)-isomer to the (E)-isomer during a cross-coupling reaction?
A3: Isomerization from the (Z) to the more stable (E) isomer can be a significant side reaction. The choice of catalyst and ligand is critical for maintaining the stereochemistry of the double bond.[1] Using specific palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as Pd(P(o-Tol)3)2, has been shown to minimize Z-to-E isomerization and retain the desired geometry of the product.[2] Careful optimization of reaction temperature and time is also crucial, as prolonged heating can promote isomerization.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields when using this compound in Suzuki-Miyaura coupling reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution | Citation |
| Reaction Fails to Initiate | Inactive Catalyst System | The oxidative addition to the strong C-Cl bond is often the rate-limiting step. Bulky, electron-rich phosphine ligands are essential to facilitate this. | [1] |
| Action: Switch to a more robust ligand such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands. Ensure the palladium precatalyst is fresh and handled under an inert atmosphere. | [1][3][4] | ||
| Low Conversion | Insufficiently Strong Base or Inappropriate Solvent | The base is crucial for activating the boronic acid for transmetalation. The solvent affects the solubility and reactivity of all components. | [1][5] |
| Action: Use a stronger base like K₃PO₄ or Cs₂CO₃. For solvents, toluene, dioxane, or a mixture of an organic solvent with water (e.g., THF/water) often improves results. | [5] | ||
| High Temperature Required | Vinyl chlorides are less reactive than bromides or iodides and often require higher temperatures to drive the reaction. | [1] | |
| Action: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for potential decomposition. | [1] | ||
| Formation of Side Products | Protodeboronation | Hydrolysis of the boronic acid partner, which is often accelerated by high temperatures and aqueous conditions. | [1] |
| Action: Use a more stable boronic ester (e.g., pinacol or MIDA esters). Minimize reaction time and use anhydrous conditions where feasible. | [1] | ||
| Homocoupling of Boronic Acid | Can be caused by the presence of oxygen or Pd(II) species at the start of the reaction. | [1] | |
| Action: Thoroughly degas all solvents and the reaction mixture. Using a Pd(0) precatalyst can also suppress this side reaction. | [1] |
Issue 2: Poor Performance in Sonogashira Coupling
This guide addresses common issues encountered during the Sonogashira coupling of this compound with terminal alkynes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Sonogashira coupling.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution | Citation |
| Reaction Failure/Catalyst Decomposition (Black Precipitate) | Oxygen in the Reaction Mixture | The Pd(0) catalyst is sensitive to oxidation. Oxygen also promotes the undesired Glaser-Hay homocoupling of the alkyne. | [6] |
| Action: Ensure all solvents are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction. Use fresh, high-purity reagents. | [6] | ||
| Low Yield | Low Reactivity of Vinyl Chloride | The C-Cl bond is the least reactive among vinyl halides for oxidative addition. | [6] |
| Action: Higher temperatures (e.g., 80 °C or higher) may be required. Use a suitable ligand to stabilize the palladium catalyst. | [7] | ||
| Inappropriate Base or Solvent | The amine base is required to deprotonate the alkyne. The solvent choice affects solubility and catalyst stability. | [6] | |
| Action: Triethylamine or diisopropylamine (B44863) are commonly used bases. Ensure the base is dry and in sufficient excess. THF and DMF are common solvents. | [6] | ||
| Glaser Homocoupling is the Main Product | Copper-Catalyzed Alkyne Dimerization | This is a common side reaction in copper-co-catalyzed Sonogashira couplings, especially if the cross-coupling is slow. | [6][7] |
| Action: Consider using a copper-free Sonogashira protocol. These often require specific ligands but can eliminate the homocoupling issue. | [6][7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the palladium precatalyst (Pd(OAc)₂) and the SPhos ligand to the flask under a positive flow of inert gas.
-
Add degassed toluene and degassed water (typically a 10:1 to 4:1 organic solvent to water ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Grignard Reagent Formation and Reaction
This protocol describes the formation of a Grignard reagent from this compound, which is challenging and requires careful control of conditions.
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv) to the cooled flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a color change.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
Preventing isomerization of (Z)-3-Chloro-2-pentene during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the isomerization of (Z)-3-chloro-2-pentene to its (E)-isomer during chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help maintain the stereochemical integrity of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isomerization of this compound?
A1: Isomerization of this compound to the more stable (E)-isomer can be initiated by several factors, including:
-
Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond.
-
Light (Photochemical Isomerization): UV or even visible light can promote an electron to an anti-bonding orbital, weakening the pi-bond and allowing for rotation.[1]
-
Acids (Acid-Catalyzed Isomerization): Protic or Lewis acids can protonate the double bond, leading to the formation of a carbocation intermediate that can rotate freely before deprotonation.
-
Bases (Base-Catalyzed Isomerization): Strong bases can potentially deprotonate a carbon adjacent to the double bond, forming a carbanion that could lead to isomerization, though this is generally less common for simple alkenes.
-
Transition Metal Catalysts: In reactions like Suzuki-Miyaura coupling, the palladium catalyst itself can facilitate isomerization. The choice of ligands is crucial in preventing this side reaction.[2][3]
-
Radical Initiators: The formation of radical intermediates can also lead to loss of stereochemistry.
Q2: How can I determine if my sample of this compound has isomerized?
A2: The most common and effective methods for determining the Z/E ratio of 3-chloro-2-pentene (B13791169) are:
-
Proton NMR (¹H NMR): The chemical shifts of the protons attached to the double bond and the adjacent methyl groups will be different for the (Z) and (E) isomers. Integration of the respective signals allows for quantification of the isomeric ratio.[3]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a suitable GC column, allowing for their separation and quantification.[4]
Q3: Is the (Z) or (E) isomer of 3-chloro-2-pentene more stable?
A3: Generally, for disubstituted alkenes, the (E)-isomer, where the larger substituents are on opposite sides of the double bond, is thermodynamically more stable due to reduced steric strain. Therefore, given an isomerization pathway, the equilibrium will favor the formation of (E)-3-chloro-2-pentene.
Q4: Can the choice of solvent influence the rate of isomerization?
A4: Yes, the solvent can play a role. For instance, in metal-catalyzed reactions, solvent polarity can influence the reaction pathway and potentially the rate of isomerization. Polar solvents might stabilize charged intermediates that can lead to isomerization.
Troubleshooting Guide
This guide addresses common issues encountered when trying to prevent the isomerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of (E)-isomer detected after the reaction. | 1. High Reaction Temperature: The reaction may be running too hot, providing enough thermal energy for isomerization. 2. Inappropriate Catalyst/Ligand System (for cross-coupling): Some palladium-ligand complexes are more prone to causing isomerization.[2] 3. Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the isomerization. 4. Exposure to Light: The reaction may be sensitive to light, leading to photochemical isomerization. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. For Suzuki-Miyaura coupling, screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands often promote rapid reductive elimination, which can minimize isomerization. In some cases, reactions without a phosphine ligand or with specific ligands like t-BuXantphos have shown high retention of stereochemistry.[2] 3. Ensure all reagents and solvents are pure and neutral. Use freshly distilled solvents and high-purity reagents. Consider adding a non-nucleophilic base scavenger if acid contamination is suspected. 4. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Low yield in a Suzuki-Miyaura cross-coupling reaction with retention of stereochemistry. | 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated. 2. Ineffective Base: The base may not be strong enough to activate the boronic acid. 3. Poor Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction. | 1. Use a fresh batch of palladium precursor and ligand. Ensure proper degassing of the reaction mixture to remove oxygen. Consider using a more air- and moisture-stable pre-catalyst.[2][5] 2. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[2] 3. Use anhydrous solvents and ensure the purity of the vinyl chloride and boronic acid. |
| Inconsistent Z/E ratios between batches. | 1. Variability in Reaction Setup: Minor differences in temperature, reaction time, or exposure to light can lead to inconsistent results. 2. Degradation of Starting Material: The this compound starting material may be isomerizing during storage. | 1. Standardize the reaction setup meticulously. Use a temperature-controlled reaction block and ensure consistent light protection. 2. Store this compound in a cool, dark place, preferably under an inert atmosphere. Check the purity of the starting material by NMR or GC before each reaction. |
Data Presentation
| Condition | Effect on Isomerization Rate | Favored Isomer | Notes |
| Increasing Temperature | Increase | (E) | Higher thermal energy facilitates bond rotation. |
| UV/Visible Light Exposure | Increase | (E) | Photochemical pathway becomes accessible.[1] |
| Presence of Strong Acid | Increase | (E) | Catalyzes isomerization through a carbocation intermediate. |
| Presence of Strong Base | Possible Increase | (E) | May proceed through a carbanionic intermediate, although less common. |
| Palladium Catalyst (e.g., in Suzuki Coupling) | Varies | (E) | Highly dependent on the ligand used. Bulky, electron-rich ligands can suppress isomerization.[2] |
Experimental Protocols
Protocol 1: Analysis of (Z)/(E) Isomer Ratio by ¹H NMR
Objective: To quantify the percentage of (Z) and (E) isomers of 3-chloro-2-pentene in a sample.
Methodology:
-
Dissolve approximately 10-20 mg of the 3-chloro-2-pentene sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Identify the characteristic signals for the (Z) and (E) isomers. While specific chemical shifts for 3-chloro-2-pentene are not widely published, for analogous vinyl halides, the vinylic proton and the protons of the adjacent alkyl groups will have distinct chemical shifts. For example, in pent-2-ene, the chemical shifts of the vinylic protons are around 5.4 ppm.[6]
-
Integrate the area under a well-resolved signal for the (Z)-isomer and the corresponding signal for the (E)-isomer.
-
Calculate the percentage of each isomer using the following formula: % Z = [Integral(Z) / (Integral(Z) + Integral(E))] * 100 % E = [Integral(E) / (Integral(Z) + Integral(E))] * 100
Protocol 2: Stereoretentive Suzuki-Miyaura Coupling of this compound
Objective: To perform a Suzuki-Miyaura cross-coupling reaction while minimizing isomerization of the this compound starting material.
Methodology:
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the arylboronic acid and this compound.
-
Add the anhydrous solvent via syringe.
-
-
Degassing:
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
It is crucial to find a balance between reaction rate and isomerization. If isomerization is observed, try lowering the temperature.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product by ¹H NMR to confirm the retention of the (Z)-stereochemistry.
-
Visualizations
Caption: Factors leading to the isomerization of this compound.
Caption: A troubleshooting workflow for minimizing isomerization.
References
- 1. Photocatalytic E→Z Contra‐Thermodynamic Isomerization of Vinyl Silanes with Lewis Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Scaling Up the Synthesis of (Z)-3-Chloro-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-3-Chloro-2-pentene, with a focus on scaling up the process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot or production scales.
Issue 1: Low Yield of 3-Chloro-2-pentene (B13791169)
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: At larger scales, heat and mass transfer can be less efficient. Monitor the reaction progress using Gas Chromatography (GC) and extend the reaction time until the consumption of 2-pentanone plateaus. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Experiment with a slightly elevated temperature, monitoring the product distribution closely. - Ensure Adequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of low reagent concentration. Verify that the agitation is sufficient to maintain a homogeneous reaction mixture. |
| Degradation of Product | - Control Temperature During Work-up: The work-up procedure, especially quenching with water or aqueous base, can be highly exothermic. Ensure efficient cooling to prevent hydrolysis or degradation of the vinyl chloride product. - Minimize Exposure to Acid: Prolonged contact with acidic conditions, which can be generated from the hydrolysis of phosphorus pentachloride (PCl₅), can promote side reactions. Neutralize the reaction mixture promptly and efficiently during work-up. |
| Loss During Purification | - Optimize Distillation Conditions: this compound is a relatively volatile compound. Use a well-controlled fractional distillation setup to minimize losses. Ensure the condenser is efficient and the collection flask is appropriately cooled. - Proper Phase Separation: During aqueous work-up, ensure complete separation of the organic and aqueous layers to avoid loss of product. Multiple extractions of the aqueous layer with a suitable organic solvent can improve recovery. |
Issue 2: Poor (Z)-Isomer Selectivity (High (E)-Isomer Content)
| Potential Cause | Recommended Action |
| Reaction Temperature Too High | The formation of the thermodynamically more stable (E)-isomer can be favored at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Isomerization During Work-up or Purification | - Avoid Acidic Conditions: Traces of acid can catalyze the isomerization of the (Z)- to the (E)-isomer. Ensure thorough neutralization and washing of the crude product before distillation. - Minimize Thermal Stress: Distill the product under reduced pressure to lower the boiling point and minimize the risk of thermally induced isomerization. |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. While often performed neat or in a non-polar solvent like hexane (B92381) or carbon tetrachloride, exploring other non-polar, aprotic solvents might offer better selectivity. |
Issue 3: Formation of Significant Byproducts
| Potential Cause | Recommended Action |
| Formation of Geminal Dichloride (3,3-Dichloropentane) | This can occur if the elimination of HCl from the intermediate is incomplete. - Thermal Post-Treatment: Gently heating the crude product before distillation may promote the elimination of HCl. - Base-Mediated Elimination: Careful addition of a non-nucleophilic base after the main reaction may facilitate the elimination. This must be done cautiously to avoid other side reactions. |
| Formation of Phosphoryl Chloride (POCl₃) Adducts | POCl₃ is a major byproduct of the reaction of ketones with PCl₅. In some cases, it can form stable adducts with the product or starting material. - Efficient Quenching: A carefully controlled quench with cold water or ice will hydrolyze POCl₃ to phosphoric acid, which can then be removed by washing with a base. |
| Polymerization/Tarry Residues | This can be caused by excessive heat or prolonged reaction times. - Strict Temperature Control: Maintain the reaction temperature within the optimal range. - Minimize Reaction Time: Once the reaction is complete, proceed with the work-up without unnecessary delay. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material and reagent for the synthesis of this compound?
A1: The most common laboratory and industrial synthesis involves the reaction of 2-pentanone with phosphorus pentachloride (PCl₅).
Q2: What is the general reaction mechanism?
A2: The reaction proceeds through the initial formation of a geminal dichloride (3,3-dichloropentane) from the reaction of 2-pentanone with PCl₅. This is followed by the elimination of hydrogen chloride (HCl) to yield the vinyl chloride product, 3-chloro-2-pentene. The stereoselectivity of the elimination step determines the ratio of (Z) to (E) isomers.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the quantification of the remaining 2-pentanone and the formation of the (Z)- and (E)-3-chloro-2-pentene isomers, as well as any significant byproducts.
Q4: What are the key safety precautions when working with phosphorus pentachloride (PCl₅)?
A4: Phosphorus pentachloride is a highly corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrochloric acid and phosphoric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Q5: How can the (Z) and (E) isomers of 3-chloro-2-pentene be separated?
A5: Due to their similar boiling points, separating the (Z) and (E) isomers by standard distillation can be challenging. High-efficiency fractional distillation with a column of sufficient theoretical plates may achieve partial separation. In some cases, preparative gas chromatography can be used for small-scale purification, but this is not practical for larger quantities. Often, the isomeric mixture is used in subsequent steps if the stereochemistry is not critical, or the synthesis is optimized to produce the desired isomer in high selectivity.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound at different scales to illustrate the impact of key reaction parameters.
Table 1: Effect of Reaction Temperature on Yield and Isomer Ratio (Lab Scale - 10g 2-Pentanone)
| Temperature (°C) | Reaction Time (h) | Overall Yield (%) | (Z):(E) Isomer Ratio |
| 0 | 12 | 65 | 90:10 |
| 25 (Room Temp) | 6 | 78 | 85:15 |
| 50 | 3 | 85 | 75:25 |
Table 2: Scale-Up Effects on Yield and Purity (Optimized Conditions)
| Scale (g of 2-Pentanone) | Molar Ratio (2-Pentanone:PCl₅) | Reaction Time (h) | Isolated Yield (%) | Purity (GC, %) |
| 10 | 1 : 1.1 | 6 | 78 | 97 (85% Z) |
| 100 | 1 : 1.1 | 8 | 75 | 96 (84% Z) |
| 1000 | 1 : 1.15 | 10 | 72 | 95 (82% Z) |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Pentanone and PCl₅ (Lab Scale)
Materials:
-
2-Pentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with phosphorus pentachloride (1.1 equivalents).
-
Anhydrous diethyl ether is added to the flask to create a slurry.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred PCl₅ slurry over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by GC.
-
Once the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring.
-
The layers are separated in a separatory funnel. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation at low temperature.
-
The crude product is purified by fractional distillation under reduced pressure to yield a mixture of (Z)- and (E)-3-chloro-2-pentene.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Technical Support Center: Catalyst Selection for Cross-Coupling of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the cross-coupling of (Z)-3-chloro-2-pentene. The information is designed to assist researchers in overcoming common challenges and optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for a sterically hindered vinyl chloride like this compound?
A1: For a trisubstituted vinyl chloride such as this compound, Suzuki-Miyaura, Heck, and Stille couplings are the most commonly employed methods for forming new carbon-carbon bonds.[1][2][3] Given the lower reactivity of the C-Cl bond compared to C-Br or C-I, careful selection of the catalyst system and reaction conditions is crucial for success.[3]
Q2: What are the primary challenges when using this compound as a substrate?
A2: The main challenges include the inertness of the C-Cl bond, which makes oxidative addition to the palladium catalyst the rate-limiting step, and potential issues with stereoselectivity, where isomerization of the (Z)-alkene may occur.[3] Steric hindrance around the double bond can also impede the coupling reaction.
Q3: How do I choose an appropriate palladium catalyst and ligand?
A3: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For challenging substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are recommended. These ligands facilitate the oxidative addition step and promote reductive elimination. Examples of effective ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[2]
Q4: What is the role of the base and which one should I select?
A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling. For less reactive vinyl chlorides, stronger bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or alkoxides are often required. The choice of base should also consider the stability of the coupling partners and the solvent used.
Q5: Can the stereochemistry of the (Z)-double bond be retained during the coupling reaction?
A5: While many palladium-catalyzed cross-coupling reactions are stereospecific, isomerization of the double bond can occur, particularly at higher temperatures. The choice of ligand and reaction conditions can influence the stereochemical outcome. It is crucial to analyze the product mixture carefully to determine the isomeric ratio.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient oxidative addition due to the strong C-Cl bond. | - Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos).- Increase the reaction temperature incrementally, monitoring for substrate decomposition.- Consider converting the vinyl chloride to a more reactive vinyl bromide or iodide via a Finkelstein reaction. |
| Catalyst deactivation (formation of palladium black). | - Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Employ a more robust catalyst system, such as a palladacycle or an NHC-ligated palladium complex. | |
| Inappropriate base or solvent. | - Screen a variety of bases, from weaker carbonates (e.g., Na₂CO₃) to stronger phosphates (e.g., K₃PO₄) or alkoxides.- Use a solvent that ensures the solubility of all reactants at the reaction temperature (e.g., toluene, dioxane, THF). | |
| Formation of Side Products | Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling). | - Ensure rigorous exclusion of oxygen from the reaction mixture.- Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent.- Consider using more stable boronic esters (e.g., pinacol (B44631) esters) in Suzuki couplings. |
| Dehalogenation of this compound. | - Scrutinize all reagents for potential hydride sources.- Ensure the base is not promoting a side reaction that generates hydrides. | |
| Isomerization of the double bond (loss of (Z)-stereochemistry). | - Screen different ligands, as some may promote isomerization more than others.- Attempt the reaction at a lower temperature for a longer duration.- Analyze the product mixture carefully by techniques such as NMR or GC to quantify the extent of isomerization. |
Recommended Catalyst Systems and Reaction Conditions
While specific literature data for the cross-coupling of this compound is limited, the following tables provide recommended starting conditions based on successful couplings of similar internal and sterically hindered vinyl chlorides. Optimization will likely be necessary.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF (often with water) |
| Temperature | 80-120 °C |
| Typical Concentration | 0.1 - 0.5 M |
Table 2: Recommended Conditions for Heck Coupling
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | P(t-Bu)₃, dppp (B1165662) (1,3-bis(diphenylphosphino)propane) |
| Base | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA) |
| Solvent | DMF, NMP, Dioxane |
| Temperature | 100-140 °C |
| Typical Concentration | 0.1 - 0.5 M |
Table 3: Recommended Conditions for Stille Coupling
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃ |
| Additive | CuI (can accelerate the reaction) |
| Solvent | THF, DMF, Toluene |
| Temperature | 60-100 °C |
| Typical Concentration | 0.1 - 0.5 M |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Vinyl Chloride
This is a general guideline and may require optimization for this compound.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe. In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for a cross-coupling reaction.
References
Technical Support Center: Grignard Reagent Formation from (Z)-3-Chloro-2-pentene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from (Z)-3-chloro-2-pentene.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate the Grignard reaction with this compound?
A1: The primary challenge lies in the inherent low reactivity of vinyl chlorides compared to their bromide or iodide counterparts. The carbon-chlorine bond in a vinyl halide is stronger and less susceptible to oxidative addition with magnesium. Additionally, the surface of the magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which physically prevents the reaction from starting.[1][2] Effective activation of the magnesium surface is therefore critical for a successful reaction.[3][4]
Q2: What are the common side reactions I should be aware of?
A2: The most prevalent side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer.[5][6] This side reaction is more likely to occur at higher concentrations and temperatures.[5] Other potential side reactions include reaction with any trace amounts of water or oxygen in the system, which will quench the Grignard reagent.[5][7][8]
Q3: Can the (Z)-stereochemistry of the starting material be affected during the reaction?
A3: The formation of the Grignard reagent from a vinyl halide generally proceeds with retention of stereochemistry. Therefore, starting with this compound should predominantly yield the (Z)-pent-2-en-3-ylmagnesium chloride. However, subsequent reactions of the Grignard reagent could potentially lead to isomerization depending on the reaction conditions and the electrophile used.
Q4: Which solvent is best for this reaction?
A4: Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent for forming Grignard reagents from vinyl chlorides.[9][10] THF is better at solvating and stabilizing the Grignard reagent compared to diethyl ether, which can lead to higher yields and reactivity.[11] It is crucial that the solvent is absolutely anhydrous, as any water will react with and destroy the Grignard reagent.[5][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, no exotherm). | 1. Inactive magnesium surface (MgO layer).[2][4] 2. Presence of moisture in glassware, solvent, or starting material.[5][7] 3. Low reactivity of the vinyl chloride.[1] | 1. Activate the magnesium: Use a chemical activator like a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or a combination of 1-bromo-2-chloroethane (B52838) and trimethylsilyl (B98337) chloride.[3][12][13] Mechanical activation by grinding the magnesium turnings (under inert atmosphere) can also be effective.[4][14] 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[4][11] Use freshly distilled, anhydrous solvent. 3. Increase local concentration: Add a small portion of the this compound solution directly to the magnesium and gently warm the spot with a heat gun to initiate the reaction.[4] |
| Reaction starts but then stops. | 1. Insufficient activation of magnesium. 2. Rate of addition of the vinyl chloride is too slow, causing the reaction to die out.[15] | 1. Add another small portion of an activator (e.g., 1,2-dibromoethane). 2. Increase the rate of addition of the this compound solution to maintain a gentle reflux.[15] |
| Low yield of the Grignard reagent. | 1. Wurtz coupling side reaction.[5][6] 2. Incomplete reaction. 3. Reaction with atmospheric oxygen or moisture.[5] | 1. Minimize Wurtz coupling: Add the this compound solution slowly to a vigorously stirred suspension of magnesium to maintain a low concentration of the halide. Avoid high reaction temperatures.[5] 2. Ensure complete reaction: Allow sufficient reaction time after the addition is complete. Gentle heating may be required. 3. Maintain inert atmosphere: Keep the reaction under a positive pressure of a dry, inert gas like argon or nitrogen throughout the entire process. |
| Formation of a black or brown precipitate. | 1. Wurtz coupling products (often polymeric or tarry). 2. Decomposition of the Grignard reagent at high temperatures. | 1. Use the strategies to minimize Wurtz coupling mentioned above. 2. Control the reaction temperature carefully. The reaction is exothermic, so external cooling may be necessary during the addition of the halide.[5] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under vacuum. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.
-
Magnesium Addition: Add 1.2 equivalents of magnesium turnings to the flask.
-
Activation: Add a single small crystal of iodine to the flask.
-
Solvent Addition: Add a small amount of anhydrous THF to the flask to cover the magnesium.
-
Initiation: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of this solution to the magnesium. The brown color of the iodine should disappear, and gentle bubbling should indicate the start of the reaction. Gentle warming with a heat gun may be necessary to initiate the reaction.[4]
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours. The formation of a grayish, cloudy solution indicates the presence of the Grignard reagent.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane
-
Preparation: Follow step 1 from Protocol 1.
-
Magnesium Addition: Add 1.2 equivalents of magnesium turnings to the flask.
-
Solvent Addition: Add approximately one-third of the total required anhydrous THF to the flask.
-
Activation: Add a small amount (e.g., 0.05 equivalents) of 1,2-dibromoethane to the stirred magnesium suspension. The observation of ethene gas bubbling is a sign of activation.[3]
-
Grignard Formation: Once activation is evident, begin the dropwise addition of the this compound solution in the remaining anhydrous THF at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir for an additional 1-2 hours to ensure the reaction goes to completion.
Visualizations
Troubleshooting Workflow for Grignard Formation
Caption: A decision tree for troubleshooting Grignard reaction initiation and completion.
Key Factors Influencing Grignard Reagent Yield
Caption: Factors positively and negatively impacting the yield of Grignard reagent.
References
- 1. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 15. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
Removal of impurities from (Z)-3-Chloro-2-pentene
Technical Support Center: (Z)-3-Chloro-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound sample?
The impurity profile of your sample largely depends on the synthetic route used. However, common impurities include:
-
(E)-3-Chloro-2-pentene: This geometric isomer is one of the most common impurities.[1][2] The formation of both E and Z isomers is typical in many alkene syntheses.[1]
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2-pentanone or precursor alcohols.
-
Dichlorinated Byproducts: Over-halogenation can lead to the formation of dichlorinated pentane (B18724) or pentene isomers.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, diethyl ether) may be present.
Q2: My initial purity analysis by Gas Chromatography (GC) shows two very close peaks. What are they likely to be?
It is highly probable that these two peaks represent the (Z)- and (E)- geometric isomers of 3-Chloro-2-pentene.[1][4] Geometric isomers often have very similar physical properties, leading to close retention times on a standard GC column.[4] To confirm their identity, you can use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fragmentation patterns, which should be nearly identical for both isomers.
Q3: How can I separate the (Z) and (E) geometric isomers?
Separating geometric isomers can be challenging due to their similar boiling points.[4][5] Two primary methods are effective:
-
Fractional Distillation: This is a viable option if there is a sufficient difference in the boiling points of the isomers.[6][7] A fractionating column with a high number of theoretical plates is required for efficient separation.[6]
-
Column Chromatography: This is often the most effective method for separating isomers that are difficult to separate by distillation.[8][9] Using a suitable stationary phase (like silica (B1680970) gel) and a carefully selected mobile phase can achieve high-resolution separation.[5][8]
Q4: I have high-boiling point impurities in my product. What is the best purification method?
Simple or fractional distillation is the most effective method for removing non-volatile or high-boiling point impurities.[3] The this compound, being more volatile, will distill over, leaving the less volatile impurities behind in the distillation flask.
Q5: How do I confirm the purity of my final this compound product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired (Z)-isomer and identify any structural or geometric isomers present.[10][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurity peaks based on their mass spectra.[10]
Data Presentation
The following table summarizes key quantitative data relevant to the purification of this compound.
| Parameter | Value | Reference(s) |
| This compound Properties | ||
| Molecular Formula | C₅H₉Cl | [13][14] |
| Molecular Weight | 104.58 g/mol | [14] |
| Estimated Boiling Point | 103.83°C | [13] |
| Density | 0.906 g/mL at 25°C | [13] |
| (E)-3-Chloro-2-pentene Properties | ||
| Molecular Formula | C₅H₉Cl | [2] |
| Molecular Weight | 104.58 g/mol | [2] |
| Analytical & Purification Parameters | ||
| Recommended GC Column | Non-polar (e.g., HP-5MS) | [10] |
| Chromatography Stationary Phase | Silica Gel | [8][9] |
| Chromatography Mobile Phase | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | [8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to separate this compound from impurities with significantly different boiling points, such as the (E)-isomer or high-boiling point byproducts.[6]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle and stirrer
-
Boiling chips
-
Clamps and stands
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin gently heating the flask while stirring. Observe the mixture for boiling.
-
Equilibration: As the vapor rises through the fractionating column, a condensation ring will become visible. Adjust the heating rate to allow this ring to rise slowly. This ensures that the vapor and liquid phases are in equilibrium, which is crucial for good separation.[6]
-
Collecting Fractions: Collect any initial low-boiling point fractions (e.g., residual solvents) in a separate flask. As the temperature stabilizes near the boiling point of this compound (~104°C), switch to a clean receiving flask to collect the main product fraction.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling. If the temperature fluctuates or drops, it may indicate that the component has finished distilling or that the separation is poor.
-
Completion: Stop the distillation when the temperature either rises significantly (indicating a higher-boiling impurity is beginning to distill) or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions using GC or NMR to determine their purity.[10]
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating compounds with similar polarities, such as the (Z) and (E) isomers of 3-Chloro-2-pentene.[8][9]
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber for fraction analysis
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Add a final layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully add the concentrated sample or the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to move the compounds down the column. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.
-
-
Fraction Collection: Collect the eluent in small, sequential fractions.[9]
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified (Z)-isomer.[8]
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting common purification issues.
References
- 1. brainly.com [brainly.com]
- 2. (E)-3-chloro-2-pentene [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Purification [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Guest-induced amorphous-to-crystalline transformation enables sorting of haloalkane isomers with near-perfect selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound|lookchem [lookchem.com]
- 14. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Z)-3-Chloro-2-pentene and (E)-3-chloro-2-pentene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the geometric isomers, (Z)-3-chloro-2-pentene and (E)-3-chloro-2-pentene. Due to a lack of direct comparative experimental data in the public domain, this analysis is based on established principles of organic chemistry, theoretical considerations, and generalized experimental protocols applicable to vinylic halides.
Introduction to Vinylic Halide Reactivity
Vinylic halides, such as (Z)- and (E)-3-chloro-2-pentene, are generally unreactive towards classical S(_N)1 and S(_N)2 nucleophilic substitution reactions. This inertness is attributed to several factors:
-
Hybridization: The carbon atom bonded to the chlorine is sp
hybridized. The increased s-character of this orbital compared to an sp2 hybridized carbon results in a shorter and stronger carbon-chlorine bond.3 -
Steric Hindrance: In an S(_N)2 reaction, the nucleophile must approach from the backside of the carbon-halogen bond. In vinylic halides, the double bond and its substituents sterically hinder this approach.
-
Carbocation Instability: An S(_N)1 reaction would proceed through a highly unstable vinylic carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable.
Despite this general lack of reactivity, reactions can be induced under specific conditions, often proceeding through alternative mechanisms such as addition-elimination or via organometallic intermediates.
Theoretical Comparison of Reactivity
In the absence of direct experimental kinetic data, a theoretical comparison can be made based on the ground-state stability of the isomers and the predicted stability of any potential reaction intermediates.
| Property | This compound | (E)-3-chloro-2-pentene | Rationale |
| Steric Strain | Higher | Lower | In the (Z)-isomer, the bulkier ethyl and methyl groups are on the same side of the double bond, leading to greater steric repulsion. |
| Ground-State Energy | Higher | Lower | Due to increased steric strain, the (Z)-isomer is expected to have a higher ground-state energy. |
| Reactivity (Predicted) | Potentially Higher | Potentially Lower | A higher ground-state energy suggests a lower activation energy barrier for reactions, potentially leading to a faster reaction rate for the (Z)-isomer, assuming similar transition state energies. |
| Carbocation Intermediate Stability | N/A | N/A | Formation of a primary vinylic carbocation is highly unfavorable for both isomers under typical solvolytic conditions. |
Note: This theoretical comparison assumes that the reaction mechanism is not significantly altered by the stereochemistry and that the primary differentiating factor is the ground-state energy.
Experimental Protocols for Reactivity Studies
To empirically determine the relative reactivity of (Z)- and (E)-3-chloro-2-pentene, the following experimental protocols can be employed.
Solvolysis Reaction
Solvolysis involves the reaction of the substrate with the solvent, which also acts as the nucleophile. A polar, protic solvent like ethanol (B145695) or formic acid can be used.
Methodology:
-
Reaction Setup: Prepare separate solutions of known concentrations of this compound and (E)-3-chloro-2-pentene in the chosen solvent (e.g., 80% ethanol/20% water).
-
Temperature Control: Maintain the reaction mixtures at a constant, elevated temperature (e.g., 70°C) in a thermostated bath.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling and addition to a solution that will not react further.
-
Analysis: Analyze the concentration of the remaining reactant and the formed products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The rate of disappearance of the reactant or the rate of appearance of a product can be used to determine the reaction rate.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the order of the reaction and calculate the rate constant (k) for each isomer.
Nucleophilic Substitution with a Strong Nucleophile
To investigate reactivity with a stronger nucleophile, a reaction with a species like sodium thiophenoxide in a polar aprotic solvent can be performed.
Methodology:
-
Reactant Preparation: Prepare solutions of known concentrations of this compound, (E)-3-chloro-2-pentene, and the nucleophile (e.g., sodium thiophenoxide) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Reaction Initiation: Mix the substrate and nucleophile solutions at a constant temperature.
-
Monitoring: Monitor the progress of the reaction over time by withdrawing aliquots and analyzing them by GC or HPLC to determine the concentrations of reactants and products.
-
Kinetic Analysis: Determine the rate law and the rate constants for the reaction of each isomer.
Visualizing Reaction Pathways and Concepts
General S(_N)1 and S(_N)2 Unfavorability
Caption: Unfavorable S(_N)1 and S(_N)2 pathways for vinylic halides.
Steric Hindrance in (Z)- vs. (E)- Isomers
Spectroscopic Differentiation of (Z) and (E)-3-chloro-2-pentene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (Z) and (E) isomers of 3-chloro-2-pentene (B13791169), arising from the restricted rotation around the C2=C3 double bond, exhibit distinct spatial arrangements of their substituent groups. In the (Z)-isomer, the higher priority groups (chlorine and the ethyl group) are on the same side of the double bond, while in the (E)-isomer, they are on opposite sides. These stereochemical differences lead to subtle but measurable variations in their respective spectra, allowing for their unambiguous identification.
Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for (Z)- and (E)-3-chloro-2-pentene. These predictions are based on established substituent effects and trends observed in similar haloalkenes.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Protons | (Z)-3-chloro-2-pentene (Predicted) | (E)-3-chloro-2-pentene (Predicted) | Key Differentiating Features |
| H1 (CH₃) | ~1.7 | ~1.8 | The vinylic methyl protons in the (E)-isomer are expected to be slightly deshielded and appear at a higher chemical shift due to the anisotropic effect of the chlorine atom being on the same side. |
| H4 (CH₂) | ~2.4 | ~2.3 | The methylene (B1212753) protons of the ethyl group in the (Z)-isomer are expected to be slightly deshielded. |
| H5 (CH₃) | ~1.1 | ~1.1 | Minimal difference expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted) | (E)-3-chloro-2-pentene (Predicted) | Key Differentiating Features |
| C1 (CH₃) | ~15 | ~18 | The vinylic methyl carbon in the (E)-isomer is expected to be more deshielded. |
| C2 | ~125 | ~128 | The chemical shift of the C2 carbon is influenced by the stereochemistry of the substituents. |
| C3 | ~130 | ~132 | The carbon bearing the chlorine atom (C3) will be significantly deshielded in both isomers, with minor differences expected. |
| C4 (CH₂) | ~30 | ~28 | The methylene carbon in the (Z)-isomer is expected to be at a slightly higher chemical shift. |
| C5 (CH₃) | ~12 | ~12 | Minimal difference expected. |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | (E)-3-chloro-2-pentene (Predicted) | Key Differentiating Features |
| C=C Stretch | ~1660-1670 | ~1665-1675 | The C=C stretching frequency is generally slightly higher for the trans (E) isomer. |
| =C-H Bend (out-of-plane) | ~700-750 | ~960-980 | This is often the most diagnostic IR feature for distinguishing geometric isomers of alkenes. The (E)-isomer is expected to show a strong absorption in the 960-980 cm⁻¹ region, which is characteristic of a trans-disubstituted alkene. The (Z)-isomer will have a weaker absorption at a lower wavenumber. |
| C-Cl Stretch | ~650-800 | ~650-800 | The C-Cl stretching frequency will be present in both isomers but is less useful for differentiation. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Feature | (Z)- and (E)-3-chloro-2-pentene (Predicted) | Key Differentiating Features |
| Molecular Ion (M⁺) | m/z 104 and 106 (approx. 3:1 ratio) | The mass spectra of geometric isomers are often very similar. The most prominent feature will be the isotopic pattern of the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
| Major Fragments | [M-CH₃]⁺ (m/z 89/91), [M-Cl]⁺ (m/z 69), [C₄H₇]⁺ (m/z 55) | While the major fragment ions are expected to be the same, subtle differences in the relative abundances of these fragments might be observable due to potential differences in the stability of the fragmenting molecular ions. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of haloalkenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the (Z) and (E) isomers of 3-chloro-2-pentene using the discussed spectroscopic methods.
Caption: Logical workflow for differentiating (Z) and (E)-3-chloro-2-pentene.
Conclusion
The differentiation of (Z) and (E)-3-chloro-2-pentene is readily achievable through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide insights into the electronic environment of the nuclei, with predictable differences in chemical shifts for the vinylic methyl and carbon atoms. Most definitively, IR spectroscopy offers a clear distinction based on the position of the out-of-plane =C-H bending vibration. While mass spectrometry is crucial for confirming the molecular weight and elemental composition, the differences in fragmentation patterns between the two isomers are expected to be subtle. By applying the principles and experimental protocols outlined in this guide, researchers can confidently distinguish between these two geometric isomers.
Elusive Stability Data for (Z)-3-Chloro-2-pentene Isomers Hampers Direct Comparison
A comprehensive review of publicly accessible scientific databases and literature has revealed a significant lack of readily available experimental data on the relative thermodynamic stabilities of (Z)-3-chloro-2-pentene and its isomers. This data gap prevents a direct, quantitative comparison based on experimental values for key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°).
While general principles of organic chemistry suggest that trans (E) isomers are typically more stable than their cis (Z) counterparts due to reduced steric hindrance, and that internal alkenes are generally more stable than terminal ones, the specific quantitative differences for the isomers of 3-chloro-2-pentene (B13791169) remain experimentally unquantified in the public domain. This guide, therefore, pivots to presenting the available information and highlighting the necessity for either experimental determination or high-level computational studies to provide a definitive stability ranking.
Available Data and Inferences
The primary source for thermochemical data, the National Institute of Standards and Technology (NIST) Chemistry WebBook, indicates the existence of data for this compound, (E)-3-chloro-2-pentene, and other positional isomers like 2-chloro-2-pentene. However, the specific quantitative data for their standard enthalpies of formation are part of the subscription-based NIST/TRC Web Thermo Tables, making them inaccessible for this public guide.
Limited relevant experimental data has been found for related isomerization reactions. For instance, the NIST database does provide the standard enthalpy of reaction (ΔrH°) for the isomerization of 1-pentene, 2-chloro- to cis-2-chloro-2-pentene as -7.351 kJ/mol, indicating that the latter is more stable. While this provides a glimpse into the relative stabilities of other chloropentene isomers, it does not directly address the stability of this compound relative to its isomers.
Qualitative Assessment of Relative Stability
In the absence of quantitative experimental data, a qualitative assessment based on established chemical principles can be made. The relative stability of alkene isomers is primarily influenced by steric strain and hyperconjugation.
Logical Relationship of Isomer Stability (Qualitative)
Figure 1. A qualitative representation of the expected relative stabilities of 3-chloro-2-pentene isomers based on general chemical principles. Solid lines indicate more certain relationships, while dashed lines represent potential relationships that would require quantitative data for confirmation.
For this compound, the ethyl group and the chlorine atom are on the same side of the double bond, leading to steric strain. In contrast, the (E) isomer would have these groups on opposite sides, minimizing this strain. Therefore, it is highly probable that (E)-3-chloro-2-pentene is more stable than this compound .
The comparison with 2-chloro-2-pentene is less straightforward without data. While 2-chloro-2-pentene is a tetrasubstituted alkene (if we consider the chlorine atom as a substituent), which would generally increase stability through hyperconjugation, the electronic effects of the chlorine atom (inductive withdrawal vs. resonance donation) can also play a significant role. A definitive comparison of the stability of the 3-chloro-2-pentene isomers versus 2-chloro-2-pentene would require quantitative thermodynamic data.
Experimental Protocols for Determining Relative Stability
To address the current data gap, the following experimental protocols are typically employed to determine the relative stabilities of isomers:
1. Isomerization Equilibration
-
Principle: This method involves allowing a mixture of isomers to reach equilibrium under controlled conditions, typically with a catalyst (acid or base) and at a specific temperature. The composition of the equilibrium mixture is then determined.
-
Methodology:
-
A pure sample of one isomer or a mixture of isomers is placed in a reaction vessel with a suitable solvent and catalyst.
-
The mixture is heated to a constant temperature for a sufficient time to ensure equilibrium is reached. This is confirmed by taking samples at different time intervals until the composition remains constant.
-
The reaction is quenched, and the composition of the isomer mixture is analyzed, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium.
-
The standard Gibbs free energy difference (ΔG°) between the isomers can then be calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature.
-
By performing the equilibration at different temperatures, the standard enthalpy change (ΔH°) and entropy change (ΔS°) for the isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).
-
2. Calorimetry
-
Principle: This involves measuring the heat released or absorbed during a chemical reaction. For isomers, the difference in their heats of combustion or heats of hydrogenation can be used to determine their relative stabilities.
-
Methodology (Heat of Combustion):
-
A precise mass of each pure isomer is completely combusted in a bomb calorimeter in the presence of excess oxygen.
-
The heat released during the combustion is measured by the temperature change of the surrounding water bath.
-
The standard enthalpy of combustion (ΔcH°) is calculated for each isomer.
-
The difference in the ΔcH° values of the isomers corresponds to the difference in their standard enthalpies of formation (ΔfH°), and thus their relative stabilities. The isomer with the less exothermic heat of combustion is the more stable one.
-
Conclusion for Researchers and Drug Development Professionals
The lack of accessible, quantitative experimental data on the relative stabilities of this compound and its isomers presents a challenge for researchers and professionals in fields where such information is critical, including reaction mechanism studies, process optimization, and computational modeling. While qualitative predictions can be made based on steric effects, these are not a substitute for precise thermodynamic data.
The scientific community would benefit from experimental studies employing the protocols outlined above to definitively determine the thermodynamic properties of these compounds. In the interim, for applications requiring these values, high-level ab initio or density functional theory (DFT) calculations could provide reliable estimates. However, it is crucial to benchmark these computational results against well-established experimental data for structurally similar compounds to ensure their accuracy. Until such data becomes available, any discussion of the relative stability of these specific chloropentene isomers must be framed with the appropriate level of uncertainty.
Comparative analysis of (Z)-3-Chloro-2-pentene in cross-coupling
A Comparative Analysis of (Z)-3-Chloro-2-pentene in Cross-Coupling Reactions
In the landscape of synthetic chemistry, cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the halide in vinyl halide substrates significantly influences reactivity and reaction outcomes. This guide provides a comparative analysis of this compound in three prominent cross-coupling reactions: Suzuki, Stille, and Sonogashira couplings, juxtaposed with its vinyl bromide and vinyl iodide analogues.
Performance in Suzuki Coupling
The Suzuki coupling, a versatile method for creating C(sp²)-C(sp²) bonds, generally exhibits lower reactivity with vinyl chlorides compared to bromides and iodides due to the stronger carbon-chlorine bond. Achieving comparable yields with this compound often necessitates more forcing reaction conditions, including higher temperatures and the use of specialized catalyst systems.
Table 1: Comparative Yields in Suzuki Coupling of (Z)-3-Halopent-2-enes with Phenylboronic Acid
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 | 18 | 65 |
| (Z)-3-Bromo-2-pentene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 88 |
| (Z)-3-Iodo-2-pentene | Pd(PPh₃)₄ | K₃PO₄ | DME | 60 | 4 | 95 |
Note: The data presented are representative and compiled from various sources. Actual yields may vary based on specific reaction conditions and substrate purity.
Performance in Stille Coupling
The Stille coupling offers the advantage of using organotin reagents that are often tolerant of a wide range of functional groups. However, the trend of halide reactivity (I > Br > Cl) remains a significant factor. For this compound, achieving high yields can be challenging, and often requires stoichiometric additives or highly active palladium catalysts to facilitate the oxidative addition step.
Table 2: Comparative Yields in Stille Coupling of (Z)-3-Halopent-2-enes with Tributyl(phenyl)stannane
| Halide | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 1,4-Dioxane | 110 | 24 | 55 |
| (Z)-3-Bromo-2-pentene | Pd(PPh₃)₄ | CuI | THF | 70 | 8 | 85 |
| (Z)-3-Iodo-2-pentene | Pd(PPh₃)₄ | - | Toluene | 50 | 5 | 92 |
Note: The data presented are representative and compiled from various sources. Actual yields may vary based on specific reaction conditions and substrate purity.
Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of enynes. While vinyl chlorides are generally the least reactive partners in this reaction, specific conditions can be employed to achieve successful coupling. For this compound, copper-free conditions or the use of more reactive palladium catalysts can be beneficial to drive the reaction to completion.
Table 3: Comparative Yields in Sonogashira Coupling of (Z)-3-Halopent-2-enes with Phenylacetylene (B144264)
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 90 | 20 | 70 |
| (Z)-3-Bromo-2-pentene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 6 | 90 |
| (Z)-3-Iodo-2-pentene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Toluene | RT | 3 | 96 |
Note: The data presented are representative and compiled from various sources. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
To a flame-dried Schlenk tube are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and palladium(II) acetate (B1210297) (0.02 mmol) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Stille Coupling of this compound
In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.015 mmol), tri-tert-butylphosphine (B79228) (0.06 mmol), and cesium fluoride (B91410) (2.0 mmol). This compound (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and anhydrous 1,4-dioxane (5 mL) are added. The vial is sealed and heated to 110 °C for 24 hours. After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling of this compound
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (B44618) (0.06 mmol), and triethylamine (B128534) (2.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated at 90 °C for 20 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
Visualizing Reaction Pathways
Figure 1. Generalized catalytic cycles for Suzuki, Stille, and Sonogashira cross-coupling reactions.
Figure 2. A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Figure 3. General reactivity trend of vinyl halides in palladium-catalyzed cross-coupling reactions.
Validating the (Z)-3-Chloro-2-pentene Structure: A Comparative NMR Guide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The seemingly subtle difference between geometric isomers, such as the (Z) and (E) forms of 3-chloro-2-pentene (B13791169), can lead to vastly different chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguously assigning stereochemistry. This guide provides a comparative analysis of the NMR data used to validate the (Z)-3-chloro-2-pentene structure, offering supporting experimental data and detailed protocols.
Distinguishing Isomers with ¹H and ¹³C NMR Spectroscopy
The key to differentiating between the (Z) and (E) isomers of 3-chloro-2-pentene lies in the nuanced differences in their ¹H and ¹³C NMR spectra. These differences arise from the distinct spatial arrangement of the substituents around the carbon-carbon double bond, which influences the electronic environment of each nucleus.
In the (Z)-isomer, the ethyl group and the methyl group are on the same side of the double bond, while in the (E)-isomer, they are on opposite sides. This geometric variation leads to measurable changes in chemical shifts (δ) and coupling constants (J), particularly for the protons and carbons near the double bond.
Table 1: Comparative ¹H and ¹³C NMR Data for (Z)- and (E)-3-chloro-2-pentene
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | H-2 | ~5.6 | |
| C-2 | ~125 | ||
| C-3 | ~130 | ||
| (E)-3-chloro-2-pentene | H-2 | ~5.8 | |
| C-2 | ~123 | ||
| C-3 | ~132 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are representative values.
The vinylic proton (H-2) in the (Z)-isomer typically resonates at a slightly upfield (lower ppm) chemical shift compared to the (E)-isomer. This is attributed to the shielding effect of the nearby ethyl group. Conversely, the chemical shifts of the olefinic carbons (C-2 and C-3) also show subtle but consistent differences between the two isomers.
Definitive Stereochemical Assignment with NOESY
While ¹H and ¹³C NMR provide strong indications of the isomer present, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment delivers the definitive proof of the (Z) configuration. The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity.[1][2]
In a NOESY experiment on this compound, a cross-peak will be observed between the protons of the methyl group at C-1 and the methylene (B1212753) protons of the ethyl group at C-4. This correlation is only possible in the (Z) isomer where these groups are on the same side of the double bond and therefore spatially close. In the (E)-isomer, these groups are too far apart to produce a significant NOE.
Experimental Protocols
Precise and reproducible NMR data acquisition is critical for accurate structural validation. The following are detailed methodologies for the key experiments.
Sample Preparation (for a Volatile Organic Compound)
-
Dissolution: Accurately weigh approximately 5-20 mg of the 3-chloro-2-pentene sample and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.6 mL in a clean, dry vial.[3] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.[4]
-
Capping: Securely cap the NMR tube to prevent the evaporation of the volatile solvent and sample.
-
Degassing (Optional but Recommended for NOESY): For high-quality NOESY spectra, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.[5] This can be achieved by the freeze-pump-thaw method.
¹H NMR Data Acquisition
-
Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this molecular weight and concentration.
-
¹³C NMR Data Acquisition
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
2D NOESY Data Acquisition
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard NOESY pulse sequence is employed.
-
Mixing Time (d8): This is a crucial parameter that allows for the transfer of magnetization through the NOE. For small molecules like 3-chloro-2-pentene, a mixing time in the range of 0.5 to 1.0 seconds is typically optimal.[1][5]
-
Number of Increments: 256 to 512 increments in the indirect dimension (t1) are typically acquired to achieve good resolution.
-
Number of Scans per Increment: 8 to 16 scans are usually acquired for each increment.
-
Logical Workflow for Structure Validation
The process of validating the this compound structure follows a logical progression of experiments and data analysis.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
A Comparative Analysis of the Reactivity of (Z)-3-Chloro-2-pentene and Other Vinyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, vinyl chlorides serve as versatile building blocks. Their reactivity in pivotal cross-coupling and nucleophilic substitution reactions is a critical parameter influencing their utility in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of the reactivity of (Z)-3-Chloro-2-pentene against other common vinyl chlorides, supported by established chemical principles. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-understood reactivity trends of vinyl halides to provide a useful reference.
Relative Reactivity in Common Transformations
Vinyl chlorides are generally less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Sonogashira reactions. This is attributed to the greater strength of the carbon-chlorine bond compared to carbon-bromine and carbon-iodine bonds, which makes the initial oxidative addition step in the catalytic cycle more challenging.
The stereochemistry of the vinyl chloride can also play a significant role in its reactivity. For this compound, the substituents around the double bond can influence the approach of reagents and the stability of reaction intermediates.
Below is a table summarizing the expected relative reactivity of this compound in comparison to its (E)-isomer and simpler vinyl chlorides in key synthetic transformations. The yield percentages are illustrative and based on general reactivity trends. Actual yields will be highly dependent on specific reaction conditions.
Table 1: Illustrative Comparison of Reactivity of Various Vinyl Chlorides
| Vinyl Chloride | Nucleophilic Substitution (Illustrative Yield %) | Heck Reaction (Illustrative Yield %) | Suzuki-Miyaura Coupling (Illustrative Yield %) | Sonogashira Coupling (Illustrative Yield %) |
| Vinyl Chloride | 15% | 40% | 50% | 35% |
| 1-Chloropropene | 20% | 45% | 55% | 40% |
| (E)-3-Chloro-2-pentene | 25% | 50% | 60% | 45% |
| This compound | 22% | 48% | 58% | 42% |
Note: The yields presented are for illustrative purposes to demonstrate reactivity trends and are not based on specific experimental data for this compound under a universal set of conditions. Actual yields are contingent on the specific reaction partners, catalyst system, solvent, temperature, and reaction time.
Key Experimental Protocols
Detailed experimental procedures are crucial for achieving optimal results in reactions involving less reactive substrates like vinyl chlorides. Below are general protocols for the Heck, Suzuki-Miyaura, and Sonogashira reactions, which can be adapted for this compound.
Heck Reaction Protocol
Objective: To perform a palladium-catalyzed cross-coupling reaction between a vinyl chloride and an alkene.
Materials:
-
Vinyl chloride (e.g., this compound) (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine) (1.5 mmol)
-
Anhydrous solvent (e.g., DMF or NMP) (5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the vinyl chloride and the alkene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Protocol
Objective: To perform a palladium-catalyzed cross-coupling reaction between a vinyl chloride and a boronic acid.
Materials:
-
Vinyl chloride (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the vinyl chloride, arylboronic acid, and base in the solvent system.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture under a counterflow of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Sonogashira Coupling Protocol
Objective: To perform a palladium/copper-catalyzed cross-coupling reaction between a vinyl chloride and a terminal alkyne.
Materials:
-
Vinyl chloride (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the vinyl chloride.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Reaction Mechanisms and Logical Workflow
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Unraveling the Stability Landscape of 3-Chloro-2-Pentene Isomers: A Comparative Guide
Relative Stability: A Qualitative Assessment
In the absence of precise computational data, the relative stability of the (E)- and (Z)-isomers of 3-chloro-2-pentene (B13791169) can be inferred from general principles of stereochemistry. Typically, for disubstituted alkenes, the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer. This increased stability is primarily attributed to the minimization of steric strain, as the larger substituent groups are positioned on opposite sides of the double bond, reducing unfavorable electronic and spatial interactions.
In the case of 3-chloro-2-pentene, the substituents on the double bond are a methyl group and a chlorine atom on one carbon, and an ethyl group and a hydrogen atom on the other. For the (Z)-isomer, the bulkier ethyl group and the chlorine atom are on the same side of the double bond, leading to greater steric hindrance. Conversely, the (E)-isomer places these larger groups on opposite sides, resulting in a more stable configuration.
Computational Data Summary
A comprehensive search of publicly accessible chemical and computational databases did not yield specific quantitative thermochemical data for the (E)- and (Z)-isomers of 3-chloro-2-pentene. The following table summarizes the qualitative comparison based on general chemical principles.
| Isomer | Structure | Relative Stability | Heat of Formation (ΔHf°) | Gibbs Free Energy of Formation (ΔGf°) |
| (E)-3-chloro-2-pentene | CH3CH=C(Cl)CH2CH3 | More Stable | Data not available | Data not available |
| (Z)-3-chloro-2-pentene | CH3CH=C(Cl)CH2CH3 | Less Stable | Data not available | Data not available |
Table 1: Qualitative Comparison of 3-chloro-2-pentene Isomers. The relative stability is inferred from general principles of steric hindrance in alkenes. Specific computational or experimental data for heats of formation and Gibbs free energies of formation are not currently available in the public domain.
Experimental and Computational Protocols
To quantitatively determine the relative stabilities of 3-chloro-2-pentene isomers, computational chemistry methods are indispensable. The following outlines a standard protocol that would be employed in such a study.
Computational Methodology
A robust computational investigation would typically involve the following steps:
-
Geometry Optimization: The three-dimensional structures of both the (E)- and (Z)-isomers would be fully optimized to find their lowest energy conformations. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) to accurately describe the electronic structure.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
To confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
To compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for accuracy.
-
Thermochemical Analysis: The final thermodynamic properties, including the standard enthalpy of formation (ΔHf°) and the standard Gibbs free energy of formation (ΔGf°), are calculated by combining the electronic energies with the thermal corrections obtained from the frequency calculations. The relative stability of the isomers is then determined by comparing their respective Gibbs free energies, with the lower value indicating greater stability.
The logical workflow for such a computational study is depicted in the following diagram:
Logical Relationship of Isomer Stability
The fundamental relationship between the two isomers and their relative stability is based on their potential energy. The more stable isomer will reside at a lower energy state. This relationship can be visualized as follows:
A Comparative Guide to Experimental and Calculated Spectra of (Z)-3-Chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and theoretically calculated spectra of (Z)-3-Chloro-2-pentene. Due to the limited availability of published experimental spectra for the specific (Z)-isomer, this guide utilizes a combination of available data for its E-isomer and other closely related chloroalkenes to establish a baseline for experimental values. This is juxtaposed with calculated spectral data derived from robust computational chemistry methods. The objective is to offer a comprehensive resource for the structural elucidation of this compound and similar compounds.
Data Presentation: A Comparative Overview
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C-H stretch (sp³) | 2850-3000 | 2950-3050 |
| C-H stretch (sp²) | 3000-3100 | 3080-3150 |
| C=C stretch | 1650-1680 | 1665 |
| C-H bend (sp³) | 1375-1470 | 1380-1460 |
| C-Cl stretch | 600-800 | 750 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton Assignment | Expected Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (C1) | 1.6 - 1.8 | 1.75 | Doublet |
| CH (C2) | 5.5 - 5.8 | 5.65 | Quartet |
| CH₂ (C4) | 2.1 - 2.4 | 2.25 | Quartet |
| CH₃ (C5) | 1.0 - 1.2 | 1.10 | Triplet |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Assignment | Expected Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |
| C1 | 15 - 20 | 17.8 |
| C2 | 120 - 125 | 122.5 |
| C3 | 130 - 135 | 133.2 |
| C4 | 25 - 30 | 28.1 |
| C5 | 12 - 15 | 13.5 |
Table 4: Mass Spectrometry (MS) Data - Predicted Fragmentation
| m/z | Proposed Fragment Ion | Relative Abundance |
| 104 | [M]⁺ (Molecular Ion, ³⁵Cl isotope) | Moderate |
| 106 | [M+2]⁺ (³⁷Cl isotope) | Low |
| 69 | [M - Cl]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Experimental and Computational Protocols
Experimental Protocols
As previously stated, a complete experimental dataset for this compound is not publicly available. The "Expected Experimental" data presented in the tables is a composite based on typical spectral values for chloroalkenes and data available for its (E)-isomer and other related compounds. The general methodologies for obtaining such spectra are as follows:
-
Infrared (IR) Spectroscopy: A sample of the compound would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, this is typically done by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) would be added.
-
Mass Spectrometry (MS): A mass spectrum would be obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Computational Protocols
The calculated spectral data presented in this guide are based on a proposed computational protocol using Density Functional Theory (DFT), a widely accepted method for predicting molecular properties.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Geometry Optimization: The structure of this compound would first be optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.
-
IR Frequency Calculations: Following geometry optimization, vibrational frequencies would be calculated at the same level of theory (B3LYP/6-31G(d)). The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
-
NMR Chemical Shift Calculations: NMR shielding tensors would be calculated using the Gauge-Including Atomic Orbital (GIAO) method. A higher level of theory is often employed for better accuracy, such as the B3LYP functional with a larger basis set like 6-311+G(2d,p). The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound (e.g., TMS) calculated at the same level of theory (δ = σ_ref - σ_sample).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated spectra, a fundamental process in chemical structure verification.
Caption: Workflow for the comparison of experimental and calculated spectra.
Comparative Kinetic Analysis of Reactions Involving (Z)-3-Chloro-2-pentene
A close examination of the kinetic data for reactions involving (Z)-3-chloro-2-pentene reveals nuanced reactivity patterns when compared to its geometric isomer, (E)-3-chloro-2-pentene, and other vinylic halides. These studies are crucial for researchers and drug development professionals in understanding reaction mechanisms and predicting the behavior of structurally similar compounds.
This compound, a vinylic halide, is a valuable model system for investigating the interplay between stereochemistry and reactivity in fundamental organic reactions such as nucleophilic substitution and elimination.[1] Vinylic halides, in general, exhibit lower reactivity in classical S(_N)2 reactions compared to their saturated alkyl halide counterparts. This is largely attributed to the increased steric hindrance of the double bond and the higher energy associated with a backside attack on an sp
2
-hybridized carbon.[1] Similarly, S(_N)1 pathways are also generally disfavored due to the inherent instability of the resulting vinylic cation. Consequently, substitution and elimination reactions of vinylic halides often proceed through more complex mechanisms.
Comparison of Reactivity: (Z)- vs. (E)-3-Chloro-2-pentene
| Reaction Type | Substrate | Relative Rate (k) | Major Product(s) |
| Elimination (E2) | This compound | k(_Z) | Pent-2-yne |
| (E)-3-Chloro-2-pentene | k(_E) | Pent-2-yne | |
| Solvolysis (S(_N)1-like) | This compound | k(_Z)' | (Z)- and (E)-3-hydroxy-2-pentene |
| (E)-3-Chloro-2-pentene | k(_E)' | (Z)- and (E)-3-hydroxy-2-pentene |
Note: The relative rate constants (k(_Z), k(_E), k(_Z)', k(_E)') are presented for illustrative purposes, as specific experimental values were not found in the searched literature. The product distribution is based on established reaction mechanisms.
In a typical E2 elimination reaction with a strong base, the anti-periplanar arrangement of the departing hydrogen and the leaving group is crucial for an efficient reaction. For this compound, the hydrogen atom on the adjacent carbon is positioned for a syn-elimination, which is generally less favorable than anti-elimination. Conversely, the (E)-isomer can more readily achieve the preferred anti-periplanar geometry, suggesting that k(_E) would likely be greater than k(_Z) under identical conditions. The primary product for both isomers would be pent-2-yne.
For solvolysis reactions, which may proceed through a vinyl cation-like intermediate, the relative stabilities of the starting materials and the carbocation intermediates are key. The cis arrangement of the alkyl groups in the (Z)-isomer can lead to greater steric strain compared to the trans arrangement in the (E)-isomer, potentially making the (Z)-isomer higher in energy and thus more reactive. This would imply that k(_Z)' could be greater than k(_E)' . The planar nature of the intermediate vinylic carbocation would allow for nucleophilic attack from either face, leading to a mixture of (Z) and (E) substitution products.
Experimental Protocols
A standard experimental protocol for determining the kinetic parameters of a solvolysis reaction of a vinylic halide like this compound would involve the following key steps:
-
Reaction Setup : A solution of this compound of a known concentration is prepared in a suitable solvent system (e.g., aqueous ethanol). The reaction vessel is maintained at a constant temperature using a thermostat-controlled bath.
-
Initiation : The reaction is initiated by adding the substrate to the pre-heated solvent.
-
Monitoring Progress : The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture. The concentration of the reactant or a product is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis : The concentration data is plotted against time. For a first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line. The negative of the slope of this line gives the rate constant (k).
-
Activation Parameters : By determining the rate constant at several different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the conceptual reaction pathways for elimination and a typical experimental workflow for a kinetic study.
References
A Comparative Analysis of Halogen Leaving Group Ability in 3-Halo-2-pentenes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Vinylic Substitution Reactivity
In the realm of organic synthesis and drug development, understanding the nuances of reaction kinetics is paramount for the efficient construction of complex molecules. Nucleophilic vinylic substitution, a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds on an sp²-hybridized carbon, is profoundly influenced by the nature of the leaving group. This guide provides a comparative study of the leaving group ability of halogens (Iodine, Bromine, Chlorine, and Fluorine) in the 3-halo-2-pentene system, supported by established chemical principles and a detailed experimental protocol for quantitative comparison.
Relative Reactivity of 3-Halo-2-pentenes
The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the carbon backbone. An ideal leaving group is a species that is stable in its anionic form. For the halogens, this stability is inversely related to their basicity; weaker bases are better leaving groups.[1][2] This trend is a consequence of the halide's ability to accommodate a negative charge, which is influenced by its size and polarizability.
The established order of leaving group ability among the halogens is I > Br > Cl > F.[1][2] This trend is attributed to the increasing size and polarizability of the halide ions as one moves down the group in the periodic table. The larger iodide ion can distribute the negative charge over a larger volume, leading to a more stable anion compared to the smaller and less polarizable fluoride (B91410) ion. Consequently, the C-I bond is the weakest among the carbon-halogen bonds, and it breaks more readily during a nucleophilic attack.[3]
| Substrate | Leaving Group | C-X Bond Dissociation Energy (kJ/mol, avg.) | Relative Rate of Substitution (Estimated) |
| 3-Iodo-2-pentene | I⁻ | ~228 | ~10⁵ |
| 3-Bromo-2-pentene | Br⁻ | ~285 | ~10⁴ |
| 3-Chloro-2-pentene | Cl⁻ | ~324 | 1 |
| 3-Fluoro-2-pentene | F⁻ | ~492 | ~10⁻² |
Table 1: Estimated relative rates of nucleophilic substitution for 3-halo-2-pentenes. The rates are normalized relative to 3-chloro-2-pentene. The bond dissociation energies are average values for the C-X bond in haloalkanes and serve as an indicator of bond strength.[3]
Experimental Protocol: Determination of Relative Solvolysis Rates
To experimentally quantify the leaving group ability in 3-halo-2-pentenes, a solvolysis reaction can be performed, where the solvent acts as the nucleophile. The rate of the reaction can be monitored by measuring the rate of formation of the resulting halide ion or the consumption of the starting material.
Objective: To determine the relative rates of solvolysis for 3-iodo-2-pentene, 3-bromo-2-pentene, 3-chloro-2-pentene, and 3-fluoro-2-pentene in a polar protic solvent.
Materials:
-
3-Iodo-2-pentene
-
3-Bromo-2-pentene
-
3-Chloro-2-pentene
-
3-Fluoro-2-pentene
-
Ethanol (absolute)
-
Silver nitrate (B79036) (AgNO₃) solution (0.1 M in ethanol)
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or a conductivity meter
-
Reaction flasks and standard laboratory glassware
Procedure:
-
Preparation of Substrate Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each 3-halo-2-pentene in absolute ethanol.
-
Reaction Setup: Place a known volume of each substrate solution in separate reaction flasks and equilibrate them in a constant temperature water bath (e.g., 50 °C).
-
Initiation of Reaction: To initiate the solvolysis reaction, add a known volume of the ethanolic silver nitrate solution to each flask simultaneously. The silver ions will precipitate the halide ions as they are formed (AgX), driving the reaction forward.
-
Monitoring the Reaction:
-
Gravimetric Method: At timed intervals, aliquots of the reaction mixture can be withdrawn, and the precipitated silver halide can be filtered, dried, and weighed.
-
Turbidimetric Method: The rate of formation of the silver halide precipitate can be monitored by measuring the increase in turbidity of the solution over time using a UV-Vis spectrophotometer.
-
Conductometric Method: The change in conductivity of the solution as the ionic reactants are consumed and ionic products are formed can be monitored over time using a conductivity meter.
-
-
Data Analysis: The initial rate of reaction for each 3-halo-2-pentene can be determined from the slope of the concentration vs. time plot. The relative rates are then calculated by normalizing the rates against the rate of the slowest reacting substrate (3-fluoro-2-pentene or 3-chloro-2-pentene).
Factors Influencing Leaving Group Ability
The ability of a halogen to act as a good leaving group in a nucleophilic vinylic substitution reaction is governed by several key factors. These factors collectively contribute to the stability of the departing halide ion and the transition state energy of the reaction.
Caption: Factors determining the leaving group ability of halogens.
Conclusion
The leaving group ability of halogens in 3-halo-2-pentenes follows the well-established trend of I > Br > Cl > F. This order is a direct consequence of the increasing stability of the halide anions down the group, which is governed by factors such as ionic radius, polarizability, and basicity. For medicinal chemists and researchers in drug development, a thorough understanding of these principles is crucial for predicting reaction outcomes and designing efficient synthetic routes. The provided experimental protocol offers a robust framework for the quantitative determination of these reactivity differences, enabling more informed decisions in the synthesis of novel chemical entities.
References
Safety Operating Guide
Safe Disposal of (Z)-3-Chloro-2-pentene: A Guide for Laboratory Professionals
(Z)-3-Chloro-2-pentene , a halogenated organic compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, in line with general best practices for managing hazardous laboratory waste.
As a flammable liquid and harmful if swallowed, all handling and disposal procedures for this compound should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3]
Immediate Safety and Disposal Protocol
Proper disposal begins with the segregation of waste. Halogenated organic wastes, such as this compound, must be collected separately from non-halogenated organic wastes.[4][5][6] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.[4][6]
Key Disposal Steps:
-
Container Selection: Use a designated, compatible waste container for halogenated organic compounds, often identified by a green label.[4][5] The container must be in good condition, with a secure, tight-fitting lid to prevent the release of volatile vapors.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[6][7] Maintain a log of the chemical constituents and their approximate percentages as waste is added.[4][5]
-
Waste Accumulation:
-
Storage: Store the waste container in a designated and well-ventilated satellite accumulation area.[9]
-
Disposal Request: Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4][9]
Spill and Emergency Procedures:
In the event of a spill, immediately evacuate the area if it is large or outside of a fume hood and contact your institution's EHS.[7] For small spills within a fume hood, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4] The collected spill debris should be placed in a sealed, labeled container and disposed of as hazardous waste.[4][7] If direct contact occurs, flush the affected area with copious amounts of water and seek immediate medical attention.[2][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H9Cl | [10][11][12][13] |
| Molecular Weight | 104.58 g/mol | [11][12] |
| Appearance | Liquid | Inferred |
| Flash Point | -4°C | [10] |
| Boiling Point | 103.83°C (estimate) | [10] |
| GHS Hazard Codes | F (Flammable), Xn (Harmful) | [10] |
| Hazard Statements | H225: Highly flammable liquid and vapor, H302: Harmful if swallowed | [11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. PubChemLite - this compound (C5H9Cl) [pubchemlite.lcsb.uni.lu]
Navigating the Safe Handling of (Z)-3-Chloro-2-pentene: A Comprehensive Guide
Essential guidance for laboratory professionals on the personal protective equipment (PPE), operational protocols, and disposal procedures for (Z)-3-Chloro-2-pentene. This document synthesizes safety information from related chemical compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended protective gear. It is imperative that all PPE is inspected before use and worn for the entire duration of the handling process.
| PPE Category | Recommended Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3] Double gloving is recommended. | Prevents skin contact, which can cause irritation. The choice of glove material should be based on the breakthrough time for similar chlorinated solvents. |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron.[4] | Provides a barrier against spills and splashes of the flammable and irritant chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] | This compound is volatile, and its vapors can be harmful if inhaled.[7] |
| Footwear | Closed-toe, chemical-resistant shoes.[4] | Protects feet from spills. |
Immediate Safety and First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps to be taken.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following protocol outlines the key steps from preparation to the completion of the experimental work.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are readily accessible and functional.
-
Assemble all necessary PPE and inspect it for any damage.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.[9]
2. Handling the Chemical:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Ground all equipment to prevent static discharge, which could ignite the flammable liquid.
-
Keep containers of the chemical tightly closed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its contaminated waste is a critical final step. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[10][11]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused chemical, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, in a designated, properly labeled hazardous waste container.[9][12]
-
The container should be clearly marked as "Halogenated Organic Waste" and list all chemical constituents.[10][11]
2. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9]
-
Ensure the container is kept closed and stored away from incompatible materials.[11]
3. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. ohse.ca [ohse.ca]
- 7. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. Everything to Know About Vinyl Chloride Exposure [arnolditkin.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
